Product packaging for 5-Bromo-4-methylpyrimidine(Cat. No.:CAS No. 1439-09-4)

5-Bromo-4-methylpyrimidine

Cat. No.: B074025
CAS No.: 1439-09-4
M. Wt: 173.01 g/mol
InChI Key: ALRPHTZYJPXPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-methylpyrimidine is a high-value halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and materials science. Its core value lies in the strategic positioning of the bromine atom and methyl group on the pyrimidine ring, making it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently construct complex, functionalized pyrimidine scaffolds, which are privileged structures in drug discovery. Pyrimidines are fundamental components of nucleic acids and are prevalent in pharmaceuticals targeting kinases, GPCRs, and various enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B074025 5-Bromo-4-methylpyrimidine CAS No. 1439-09-4

Properties

IUPAC Name

5-bromo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRPHTZYJPXPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499201
Record name 5-Bromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439-09-4
Record name 5-Bromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1439-09-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring offers unique reactivity and steric and electronic properties, making it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines. This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthetic pathway for this compound.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₅BrN₂. Its structure consists of a pyrimidine ring substituted with a bromine atom at the C5 position and a methyl group at the C4 position.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, can show variability depending on the purity of the substance and the experimental conditions. While some sources describe it as a liquid at room temperature, others report a high melting point, suggesting it may also exist as a solid.

PropertyValueReference(s)
CAS Number 1439-09-4[1][2]
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point 215 °C (May vary)
Boiling Point 221.3 ± 20.0 °C at 760 mmHg (Predicted)
Purity Typically ≥97%[2]
Solubility Profile

Specific solubility data for this compound in a range of common laboratory solvents is not extensively reported in the literature. However, based on the general solubility of pyrimidine derivatives, its expected solubility is summarized below. Pyrimidine and its derivatives are generally soluble in a variety of organic solvents.[3]

SolventExpected Solubility
Water Slightly soluble
Methanol Soluble
Ethanol Soluble
Dichloromethane (DCM) Soluble
Chloroform Soluble
Ethyl Acetate Soluble
N,N-Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Hexanes Sparingly soluble

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HH-2 (pyrimidine)
~8.5Singlet1HH-6 (pyrimidine)
~2.6Singlet3H-CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
1600-1550C=N stretch (pyrimidine ring)Strong
1500-1400C=C stretch (pyrimidine ring)Strong
1380-1370C-H bend (methyl)Medium
~1050C-Br stretchMedium
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
172/174[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
93[M - Br]⁺, loss of bromine radical
OthersFurther fragmentation of the pyrimidine ring

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the bromination of a suitable pyrimidine precursor. The following is a representative experimental protocol generalized from literature procedures for the synthesis of similar compounds.

Diagram of a representative synthetic workflow for this compound.

G cluster_0 Synthesis of this compound Start 4-Methylpyrimidine Reagent N-Bromosuccinimide (NBS) in Chloroform Start->Reagent 1. Add Reaction Bromination Reaction (Stirring, dark, 15h) Reagent->Reaction 2. React Workup Aqueous Workup & Purification Reaction->Workup 3. Process Product This compound Workup->Product 4. Isolate

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 4-Methylpyrimidine

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 4-Methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrimidine (1.0 equivalent) in chloroform.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery

Pyrimidine derivatives are of significant interest in drug discovery due to their diverse biological activities. The structural motif of this compound makes it a valuable intermediate for the synthesis of compounds with potential therapeutic applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Derivatives of bromopyrimidines have been investigated for their potential as:

  • Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature a pyrimidine core. The ability to functionalize the 5-position of the pyrimidine ring is crucial for achieving selectivity and potency against specific kinase targets.

  • Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.

  • Central Nervous System (CNS) Agents: Substituted pyrimidines have been explored for their activity on various CNS targets.

The synthesis of 5-aryl-4-methylpyrimidines via Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids has been reported as a method to generate libraries of compounds for biological screening.[4][5]

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, based on safety data sheets for structurally similar brominated heterocyclic compounds, the following general precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. Its chemical properties and the reactivity of the bromine substituent allow for the facile synthesis of a wide array of derivatives. This technical guide provides a foundational understanding of its structure, properties, and a representative synthetic method to aid researchers and scientists in its application for drug discovery and development. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are essential for successful and safe execution.

References

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-4-methylpyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its strategic placement of bromo and methyl groups on the pyrimidine ring allows for versatile functionalization, making it a valuable precursor for the development of complex, biologically active molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, particularly as an intermediate for creating targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1439-09-4[1][2]
Molecular Formula C₅H₅BrN₂[1][2][3]
Molecular Weight 173.01 g/mol [1][2]
Appearance Liquid / Yellow oil[1][4]
Purity ≥97-98%[1][2]
XlogP (Predicted) 1.3[3]
Storage Room temperature[2]

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The proton NMR data provides characteristic signals for the methyl and pyrimidine ring protons.

Table 2: ¹H-NMR Data for this compound

NucleusSolventChemical Shift (δ)MultiplicityIntegrationAssignmentSource
¹HCDCl₃2.65 ppmSinglet3H-CH₃[4]
¹HCDCl₃8.72 ppmSinglet1HPyrimidine-H[4]
¹HCDCl₃8.98 ppmSinglet1HPyrimidine-H[4]

Experimental Protocols

The following sections detail established laboratory procedures for the synthesis and purification of this compound.

This protocol describes a method for synthesizing this compound from 5-bromopyrimidine.[4]

Objective: To prepare this compound through the reaction of 5-bromopyrimidine with methyl lithium, followed by oxidative workup.

Materials:

  • 5-bromopyrimidine (17.3 g, 109 mmol)

  • Methyl lithium (1.09 M in ether, 100 mL, 109 mmol)

  • Diethyl ether (100 mL)

  • Water (1.96 mL, 109 mmol)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol)

  • Tetrahydrofuran (THF) (150 mL)

  • Ethyl acetate

  • 1 M Sodium hydroxide (aqueous)

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a solution of 5-bromopyrimidine (109 mmol) in diethyl ether (100 mL), add an ether solution of methyl lithium (109 mmol) dropwise at room temperature.

  • Stir the resulting reaction mixture at room temperature for 1 hour.

  • Add water (109 mmol) to the reaction mixture.

  • Subsequently, add a solution of DDQ (109 mmol) in THF (150 mL).

  • Continue stirring the mixture for 16 hours at room temperature.

  • Upon completion, perform a workup by adding water and ethyl acetate for extraction.

  • Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.[4]

The crude product obtained from the synthesis requires purification to achieve the desired purity for subsequent applications.

Method: Silica Gel Column Chromatography [4]

  • Prepare a silica gel column using a suitable slurry packing method.

  • Dissolve the crude residue in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of hexane/ethyl acetate (1/1 v/v).

  • Collect the fractions containing the target product, monitoring with an appropriate technique (e.g., TLC).

  • Combine the pure fractions and concentrate under reduced pressure to afford the final product, this compound, as a yellow oil (yield: 15%).[4]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow, its role in drug discovery, and the biological pathways targeted by its derivatives.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 5-Bromopyrimidine p1 Reaction in Ether (1 hr, RT) r1->p1 r2 Methyl Lithium r2->p1 p2 Quench with H₂O + DDQ/THF p1->p2 p3 Stir 16 hrs p2->p3 p4 Purification (Silica Gel Chromatography) p3->p4 product This compound p4->product

Caption: Synthesis workflow for this compound.

drug_discovery_role cluster_reactions Chemical Transformations start This compound (Key Intermediate) cc Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) start->cc Versatile Handle other Nucleophilic Substitution start->other bioactive Diverse Bioactive Molecules (e.g., Kinase Inhibitors) cc->bioactive other->bioactive drug Drug Candidates bioactive->drug Screening & Optimization PI3K_pathway cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTORC1 akt->mtor downstream Cell Growth, Proliferation, & Survival mtor->downstream inhibitor Pyrimidine-Based Dual Inhibitor (Derivative) inhibitor->pi3k inhibitor->mtor

References

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine (CAS Number: 1439-09-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methylpyrimidine, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the development of targeted therapies. Experimental protocols and safety information are also included to assist researchers in its effective and safe utilization.

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including several approved drugs. The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring in this compound offers unique reactivity and steric and electronic properties. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This makes this compound a valuable precursor for the synthesis of novel compounds in drug discovery and materials science.

Physicochemical Properties

This compound is most consistently described as a colorless to light yellow liquid at room temperature by chemical suppliers.[1][2] There are, however, conflicting reports in some databases that list a high melting point, which would suggest a solid state at ambient temperatures. Researchers should be aware of this discrepancy and rely on supplier information and empirical observation when handling this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1439-09-4[1][2]
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 221.3 ± 20.0 °C at 760 mmHg[2]
Density 1.596 ± 0.06 g/cm³[2]
Solubility Soluble in organic solvents such as methanol.[3][3]
InChI Key ALRPHTZYJPXPGN-UHFFFAOYSA-N[1]

Synthesis

A common method for the synthesis of this compound involves the reaction of 5-bromopyrimidine with an organolithium reagent followed by oxidation.

Experimental Protocol: Synthesis via Methyl Lithium

This protocol is adapted from a procedure described in the chemical literature.[2]

Materials:

  • 5-Bromopyrimidine

  • Methyl lithium (1.09 M solution in ether)

  • Anhydrous diethyl ether

  • Water

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous diethyl ether (100 mL) at room temperature, add a 1.09 M solution of methyl lithium in ether (100 mL, 109 mmol) dropwise.

  • Stir the resulting reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), add water (1.96 mL, 109 mmol).

  • Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).

  • Continue stirring the reaction mixture for 16 hours at room temperature.

  • After 16 hours, add water and ethyl acetate for extraction. Separate the organic layer.

  • Wash the organic layer with 1 M aqueous sodium hydroxide solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford this compound.

Diagram 1: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Bromopyrimidine 5-Bromopyrimidine Reaction in Ether Reaction in Ether 5-Bromopyrimidine->Reaction in Ether Methyl Lithium Methyl Lithium Methyl Lithium->Reaction in Ether DDQ DDQ Oxidation Oxidation DDQ->Oxidation Reaction in Ether->Oxidation Work-up & Extraction Work-up & Extraction Oxidation->Work-up & Extraction Purification Purification Work-up & Extraction->Purification This compound This compound Purification->this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (CDCl₃) δ: 2.65 (s, 3H), 8.72 (s, 1H), 8.98 (s, 1H)[2]
¹³C NMR Predicted data: Signals expected for 5 carbons. The carbon bearing the bromine atom would be shifted downfield.[4]
Mass Spec. Predicted m/z: 171.96361 (M⁺ for ⁷⁹Br) and 173.96156 (M⁺ for ⁸¹Br) in an approximate 1:1 ratio.[5]
Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.[4]

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for such compounds.

  • The resulting mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance).[5]

Applications in Drug Discovery and Development

The reactivity of the bromine atom in this compound makes it a valuable building block for creating diverse molecular libraries for drug screening. The pyrimidine core is a well-established pharmacophore in numerous therapeutic areas, particularly in oncology.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This allows for the introduction of various aryl and heteroaryl groups, which is a key strategy in modifying the biological activity of a lead compound.

Diagram 2: Conceptual Suzuki-Miyaura Coupling Reaction

G reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 5-Aryl-4-methylpyrimidine catalyst->product G A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Optimization E->F G Drug Candidate F->G

References

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and characterization, and explores its significance as a scaffold in the development of targeted therapeutics.

Core Physicochemical and Spectroscopic Data

This compound is a substituted pyrimidine with the chemical formula C₅H₅BrN₂.[1] Its molecular structure, characterized by a bromine atom at the 5-position and a methyl group at the 4-position, makes it a versatile intermediate for further chemical modifications. The bromine atom serves as a useful handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Melting Point 215°C[2]
Boiling Point 221.3 ± 20.0 °C at 760 Torr[2]
Density 1.596 ± 0.06 g/cm³[2]
¹H-NMR (CDCl₃) δ 2.65 (s, 3H), 8.72 (s, 1H), 8.98 (s, 1H)[2]

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 5-bromopyrimidine. The following protocol provides a detailed methodology for its laboratory-scale synthesis and subsequent purification.

Synthesis of this compound

Objective: To synthesize this compound from 5-bromopyrimidine.

Materials:

  • 5-bromopyrimidine

  • Methyl lithium (1.09 M solution in ether)

  • 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Anhydrous ether

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for extraction and chromatography

Procedure:

  • In a round bottom flask under an inert atmosphere, dissolve 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous ether (100 mL).

  • At room temperature, add a solution of methyl lithium (109 mmol, 1.09 M in ether, 100 mL) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • After 1 hour, add water (1.96 mL, 109 mmol) to the reaction mixture.

  • Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).

  • Continue stirring the mixture for 16 hours at room temperature.[2]

  • Upon completion, add water and ethyl acetate to the reaction mixture for extraction.

  • Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (1/1) eluent to obtain this compound.[2]

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques employed.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Synthesized Product purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation purity_analysis Purity Assessment (e.g., HPLC, GC) purification->purity_analysis Purity Determination final_product Characterized This compound nmr->final_product ms->final_product purity_analysis->final_product

Workflow for the synthesis and characterization of this compound.

Role in Drug Discovery and Signaling Pathways

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] The introduction of a bromine atom, as in this compound, provides a versatile anchor for synthetic modifications, making it a valuable building block for creating libraries of novel compounds for drug screening.

While specific signaling pathways for this compound are not extensively documented, its derivatives are known to play a significant role as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_pathway Generalized Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation, Survival, Growth mtor->cell_proliferation inhibitor Pyrimidine-Based Kinase Inhibitor (Derived from this compound) inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

Generalized signaling pathway illustrating the inhibitory action of pyrimidine derivatives.

The ability to readily modify the this compound scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates. This makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases.

References

Spectroscopic data (NMR, IR, MS) of 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-methylpyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the prediction of its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.98Singlet1HH-6
8.72Singlet1HH-2
2.65Singlet3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165-170C-4Carbon attached to nitrogen and the methyl group.
~158-162C-2, C-6Deshielded carbons adjacent to two nitrogen atoms.
~115-120C-5Carbon bearing the bromine atom, deshielded by the halogen.
~23-26-CH₃Typical range for a methyl group on an aromatic ring.

Note: These are predicted values and may vary in experimental conditions.

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2975-2850Medium-WeakAliphatic C-H Stretch (-CH₃)
~1600-1550Medium-StrongC=N Stretch (pyrimidine ring)
~1500-1400Medium-StrongC=C Stretch (pyrimidine ring)
~1000-1200Medium-StrongC-Br Stretch
Mass Spectrometry (MS) Data

The mass spectrum of this compound would be characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for this compound

m/zIonNotes
172/174[M]⁺Molecular ion peak showing a characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.
173/175[M+H]⁺Protonated molecular ion, also with a ~1:1 isotopic pattern.
195/197[M+Na]⁺Sodium adduct, with a ~1:1 isotopic pattern.

Molecular Weight: 173.01 g/mol [2]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures for pyrimidine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include:

      • Pulse angle: 30°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

    • Reference the chemical shifts to the solvent peak (CDCl₃: 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Typical ESI conditions:

      • Capillary Voltage: 3-4 kV

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 300-400 °C

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the exact mass and confirm the elemental formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak Isotopic Pattern Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Versatility of 5-Bromo-4-methylpyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in the nucleobases of DNA and RNA and its ability to interact with a multitude of biological targets.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a 5-bromo-4-methyl substitution pattern have emerged as a particularly versatile class of compounds. The strategic placement of the bromine atom provides a reactive handle for a variety of chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3][4] This, combined with the electronic and steric influence of the methyl group, allows for the generation of diverse molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth overview of the biological activities of 5-bromo-4-methylpyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this promising field.

Anticancer Activity

5-Bromopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as protein kinases.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[4][6]

Derivatives of 5-bromopyrimidine have been shown to target several critical kinases, including:

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are crucial targets for cancer therapy.[3] 5-substituted pyrimidine derivatives have shown potent inhibitory activity against CDK2 and CDK7.[5][7]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic regulation, and their overexpression is implicated in various cancers. 2,4-Diaminopyrimidine-based compounds derived from 5-bromopyrimidines have shown promise as Aurora kinase inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR): Certain 5-trifluoromethylpyrimidine derivatives have been evaluated as EGFR inhibitors, a key target in non-small cell lung cancer and other malignancies.[8]

Beyond kinase inhibition, some derivatives like 5-bromo-1-mesyluracil (BMsU) have been shown to inhibit DNA and RNA synthesis in HeLa human cervix carcinoma cells and demonstrate in vivo antitumor activity in mouse models.[9]

The following tables summarize the quantitative data for the inhibitory and cytotoxic activities of various pyrimidine derivatives.

Table 1: Protein Kinase Inhibitory Activity of Pyrimidine Derivatives

Derivative Class Compound Target Kinase IC50 Reference
Pyrazolopyrimidine THZ1 CDK7 3.2 nM [5]
2,4-Diaminopyrimidine Compound 22 CDK7 7.21 nM [5]
Pyridinylimidazole SKF-86002 p38 MAPK 500-1000 nM [5]
N(2)-arylsulfonamido-5-formylpyrimidine Compound 22j CDK2 0.8 nM [7]
N(2)-arylsulfonamido-5-(hydroxyiminomethyl)pyrimidine Compound 23c CDK2 7.4 nM [7]
Indolyl-Pyrimidine Hybrid Compound 4g EGFR 0.25 µM [10]
Aminopyrimidine-2,4-dione Compound 4 BRD4 0.029 µM [11]
Aminopyrimidine-2,4-dione Compound 4 PLK1 0.042 µM [11]
Aminopyrimidine-2,4-dione Compound 7 BRD4 0.094 µM [11]

| Aminopyrimidine-2,4-dione | Compound 7 | PLK1 | 0.02 µM |[11] |

Table 2: Cytotoxic Activity of Pyrimidine Derivatives Against Human Cancer Cell Lines

Derivative Class Compound Cell Line Cancer Type IC50 / GI50 Reference
N(2)-arylsulfonamido-5-formylpyrimidine Compound 22j Tumor cells - GI50 = 0.57 µM [7]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Compound 4i SNB-75 CNS Cancer PGI = 38.94% at 10 µM [12]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Compound 4i UO-31 Renal Cancer PGI = 30.14% at 10 µM [12]
4-aminopyrazolo[3,4-d]pyrimidine Compound 12c UO-31 Renal Cancer Potent (specific IC50 not stated) [13]
Pyrimidine-5-carbonitrile Compound 11e HCT-116 Colon Cancer IC50 = 1.14 µM [14]
Pyrimidine-5-carbonitrile Compound 11e MCF-7 Breast Cancer IC50 = 1.54 µM [14]
Indolyl-Pyrimidine Hybrid Compound 4g MCF-7 Breast Cancer IC50 = 5.1 µM [10]
Indolyl-Pyrimidine Hybrid Compound 4g HepG2 Liver Cancer IC50 = 5.02 µM [10]
Indolyl-Pyrimidine Hybrid Compound 4g HCT-116 Colon Cancer IC50 = 6.6 µM [10]

| Pyrido[2,3-d]pyrimidin-4(1H)-one | Compound 2d | A549 | Lung Cancer | Strong cytotoxicity at 50 µM |[15] |

Enzyme Inhibition

The biological activity of 5-bromopyrimidine derivatives often stems from their ability to inhibit specific enzymes.

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA precursor synthesis, making it a well-established target for both antimicrobial and anticancer drugs.[5] Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against human DHFR.[5]

  • Lipoxygenase (LOX): As a key enzyme in the biosynthesis of inflammatory mediators, LOX is a target for anti-inflammatory drugs. Certain pyrimidine derivatives have been identified as potent LOX inhibitors.[15]

Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives (Non-kinase)

Derivative Class Compound Target Enzyme IC50 Reference
Thieno[2,3-d]pyrimidine Compound 20 Human DHFR 0.20 µM [5]
Pyrido[2,3-d]pyrimidin-4(1H)-one Compound 2a Lipoxygenase (Soybean) 42 µM [15]

| Pyrido[2,3-d]pyrimidin-4(1H)-one | Compound 2f | Lipoxygenase (Soybean) | 47.5 µM |[15] |

Antimicrobial Activity

Halogenated pyrimidines have demonstrated notable antimicrobial and biofilm-inhibitory effects.[16] The presence of an amino group at the C-2 position of the pyrimidine ring can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[16]

Studies have identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with bromo or iodo substitutions as having potent activity against Staphylococcus aureus.[17] Furthermore, novel pyrimido[5,4-d]pyrimidines have shown high activity against Mycobacterium tuberculosis strain H37Rv, the bacterium responsible for tuberculosis.[18] Some derivatives have also shown effectiveness against enterohemorrhagic Escherichia coli (EHEC) by inhibiting biofilm formation.[16]

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

Derivative Class Compound Target Organism MIC (Minimum Inhibitory Concentration) Reference
4-Trifluoromethylpyridine Compound 43a Stenotrophomonas maltophilia 1.5 µg/mL [19]
4-Trifluoromethylpyridine General series Various bacteria 1.3 to 5.5 µg/mL [19]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Bromo derivative Staphylococcus aureus 8 mg/L [17]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Iodo derivative Staphylococcus aureus 8 mg/L [17]
Pyrimido[5,4-d]pyrimidine N-[8-[(4-fluorophenyl)amino]-4-iminopyrimido[5,4-d]pyrimidin-3(4H)-yl]isonicotinamide Mycobacterium tuberculosis H37Rv IC90 = 3.58 µg/mL [18]

| Thiazolopyrimidine | Compound 5 | E. coli, Salmonella, Rhizopus oligosporus | 5 µL |[20] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections outline the methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of the target enzyme's activity.[5]

Materials:

  • Purified target enzyme (e.g., CDK7, DHFR, EGFR)

  • Substrate specific to the enzyme (e.g., peptide for kinases, dihydrofolate for DHFR)

  • Cofactors as required (e.g., ATP for kinases, NADPH for DHFR)

  • Assay buffer (specific to the enzyme)

  • 5-Bromopyrimidine derivative stock solution (typically in DMSO)

  • 96-well microplates

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, and cofactors to their optimal working concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the 5-bromopyrimidine derivative in the assay buffer. A typical concentration range might be from 100 µM to 0.1 nM. Include a vehicle control containing only DMSO at the same concentration as the highest compound dilution.

  • Assay Reaction:

    • To each well of a 96-well plate, add the test compound dilution.

    • Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP).

  • Signal Detection: After a set incubation period (e.g., 30-60 minutes), stop the reaction and measure the output signal using a microplate reader. The detection method will depend on the assay format (e.g., colorimetric, fluorescent, luminescent).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic fit) using appropriate software.[4]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the antiproliferative or cytotoxic effect of 5-bromopyrimidine derivatives on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 5-Bromopyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well (5 x 10³ cells/well).[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-bromopyrimidine derivative (typically ranging from 0.1 to 100 µM).[3] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for an additional 48-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 or IC50 value, the concentration that causes 50% growth inhibition or cell death, by plotting cell viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Compound stock solution (in DMSO)

  • Bacterial/fungal inoculum, adjusted to a standard density (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the nutrient broth directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. The final concentration of microorganisms should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]

Visualizations: Pathways and Workflows

To better illustrate the context and application of this compound derivatives, the following diagrams, generated using the DOT language, depict key biological pathways and experimental workflows.

kinase_inhibition_pathway cluster_0 Cellular Environment Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylates Blocked No Phosphorylation Kinase->Blocked ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Inhibitor 5-Bromopyrimidine Derivative Inhibitor->Kinase Inhibits CellularResponse Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: Inhibition of a generic kinase signaling pathway by a 5-bromopyrimidine derivative.

experimental_workflow start Start: 5-Bromopyrimidine Scaffold synthesis Chemical Synthesis (e.g., Cross-Coupling) start->synthesis library Library of Derivatives synthesis->library screening Primary Screening (e.g., Enzyme Assay, Cell Viability) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt Iterative Design in_vivo In Vivo Testing (Animal Models) sar->in_vivo lead_opt->synthesis end Preclinical Candidate in_vivo->end synthetic_scheme start 5-Bromo-2,4- dichloropyrimidine snar SNAr Reaction (e.g., + R1-NH2) start->snar Position C2 or C4 intermediate1 Intermediate A snar->intermediate1 suzuki Suzuki Coupling (e.g., + R2-B(OH)2) intermediate1->suzuki Position C5 final_product Final Derivative Library suzuki->final_product

References

5-Bromo-4-methylpyrimidine: An In-depth Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidine stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic arrangement of a reactive bromine atom and a methyl group on the pyrimidine core provides a versatile platform for the construction of complex molecular architectures. The pyrimidine scaffold itself is a privileged structure, found at the heart of numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below. While experimental spectroscopic data for this specific compound is limited in publicly available literature, the provided data is a combination of reported values and close analogues.

PropertyValue
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1][2]
CAS Number 1439-09-4[1][2]
Appearance Yellow oil or colorless to light yellow liquid[2]
Boiling Point 221.3 ± 20.0 °C at 760 Torr
Density 1.596 ± 0.06 g/cm³
¹H NMR (CDCl₃, 400 MHz) δ 8.98 (s, 1H), 8.72 (s, 1H), 2.65 (s, 3H)[2]
¹³C NMR (Predicted) δ 168.0, 160.0, 158.0, 118.0, 24.0
IR (Infrared) Spectrum Characteristic peaks for C-H, C=N, and C-Br stretching
Mass Spectrum (MS) m/z [M+H]⁺: 173/175 (presence of Bromine isotopes)

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its application as a building block. A common laboratory-scale synthesis involves the reaction of 5-bromopyrimidine with an organolithium reagent followed by quenching and oxidation.

Experimental Protocol: Synthesis from 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine

  • Methyl lithium (solution in ether)

  • Anhydrous diethyl ether

  • Water

  • Tetrahydrofuran (THF)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Ethyl acetate

  • 1 M aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous diethyl ether (100 mL) at room temperature, add a solution of methyl lithium (109 mmol, 1.09 M in ether, 100 mL) dropwise.

  • Stir the resulting reaction mixture at room temperature for 1 hour.

  • Upon completion of the initial reaction, add water (1.96 mL, 109 mmol).

  • Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol) in tetrahydrofuran (150 mL).

  • Continue stirring the mixture for 16 hours at room temperature.

  • After the reaction is complete, perform an extraction with water and ethyl acetate.

  • Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to obtain this compound.[2]

Expected Outcome: This procedure affords the target product, this compound, as a yellow oil with a reported yield of approximately 15%.[2]

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction to yield 5-aryl-4-methylpyrimidines.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Mixture under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J 5-Aryl-4-methylpyrimidine

General workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyrimidines

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9588
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578

Note: Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 5-alkynyl-4-methylpyrimidines, which are valuable intermediates for further synthetic transformations.

Quantitative Data for Sonogashira Coupling of an Analogous Halopyrimidine

Terminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490

Note: Yields are based on the coupling of 2-benzyloxy-5-iodopyrimidine, providing a good indication of expected outcomes for this compound.[3]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and water, separate the organic layer, and extract the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 5-amino-4-methylpyrimidine derivatives.

Quantitative Data for Buchwald-Hartwig Amination of 5-Bromopyrimidine

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001895
MorpholinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1102488
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101690-98

Note: This data is based on the amination of 5-bromopyrimidine and serves as a representative guide.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the base (e.g., 1.5 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of protein kinases. The pyrimidine core can mimic the hinge-binding motif of ATP, and the substituents at the 4- and 5-positions can be tailored to achieve potency and selectivity for specific kinases. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Many pyrimidine-based kinase inhibitors are designed to target key components of this pathway, such as PI3K, Akt, or mTOR itself. The versatility of this compound allows for the synthesis of diverse libraries of compounds that can be screened for inhibitory activity against these and other kinases.

Experimental Workflow: Kinase Inhibitor Synthesis and Screening

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start 5-Bromo-4- methylpyrimidine Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling Library Library of Pyrimidine Derivatives Coupling->Library Assay Kinase Inhibition Assay (IC50) Library->Assay CellAssay Cell-Based Proliferation Assay Assay->CellAssay SAR Structure-Activity Relationship (SAR) CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Coupling Iterative Design Candidate Drug Candidate LeadOpt->Candidate

Workflow for kinase inhibitor development.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in organic synthesis and drug discovery. Its facile participation in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse array of substituted pyrimidines. These derivatives are of particular importance in the development of targeted therapeutics, especially kinase inhibitors aimed at modulating critical signaling pathways in diseases like cancer. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in leveraging this powerful chemical tool.

References

The Pivotal Role of 5-Bromo-4-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the pyrimidine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Among its many derivatives, 5-Bromo-4-methylpyrimidine has emerged as a particularly versatile building block, offering a unique combination of reactivity and structural features that medicinal chemists are leveraging to design next-generation targeted therapies. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound's utility in medicinal chemistry stems from the strategic placement of its functional groups. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The methyl group at the 4-position provides steric and electronic modulation, influencing the molecule's interaction with biological targets.

This versatile scaffold has been instrumental in the development of compounds targeting a range of diseases, with a significant focus on oncology. Derivatives of 5-bromopyrimidine have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various pyrimidine derivatives, highlighting the potential of the 5-bromopyrimidine core in designing potent inhibitors. While specific data for direct derivatives of this compound is still emerging, the data for structurally related 5-bromopyrimidine analogs provide a strong rationale for its use.

Compound ClassTarget KinaseCell LineIC50 (µM)Reference
2,4-Diaminopyrimidine DerivativesAurora A-0.015[1]
2,4-Diaminopyrimidine DerivativesCDK7-0.004[1]
Thienopyrimidine DerivativesEGFR (Wild Type)-0.037[2]
Thienopyrimidine DerivativesEGFR (T790M Mutant)-0.204[2]
5-(Trifluoromethyl)pyrimidine DerivativesEGFRA5490.35[3]
5-(Trifluoromethyl)pyrimidine DerivativesEGFRMCF-73.24[3]
5-(Trifluoromethyl)pyrimidine DerivativesEGFRPC-35.12[3]

Table 1: In Vitro Kinase Inhibitory Activity of 5-Bromopyrimidine Analogs [1][2][3]

Compound ClassCancer Cell LineIC50 (µM)Reference
Thienopyrimidine DerivativesA549 (Lung Carcinoma)17.46[2]
Thienopyrimidine DerivativesMCF-7 (Breast Cancer)21.40[2]
Imidazo[1,2-a]pyrimidine DerivativesA549 (Lung Carcinoma)5.988[4]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)Data available[5]
Thiazolo[4,5-d]pyrimidine DerivativesDU145 (Prostate Cancer)Data available[5]

Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives [2][4][5]

Key Signaling Pathways Targeted by 5-Bromopyrimidine Derivatives

The therapeutic potential of this compound derivatives lies in their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for regulating mitosis, and their overexpression is a hallmark of many cancers.[1][6] Inhibitors derived from the pyrimidine scaffold can block the activity of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Aurora Kinases->Spindle Assembly Aurora Kinases->Cytokinesis Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora Kinases

Caption: Aurora Kinase Signaling in Mitosis.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[7] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors can effectively target CDKs, such as CDK7, to halt the cell cycle.[8]

CDK_Signaling_Pathway Cyclin/CDK Complexes Cyclin/CDK Complexes pRb pRb Cyclin/CDK Complexes->pRb phosphorylates Cell Cycle Progression Cell Cycle Progression Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Cyclin/CDK Complexes Transcription Transcription Transcription->Cell Cycle Progression E2F E2F pRb->E2F inhibits E2F->Transcription

Caption: Simplified CDK Signaling in Cell Cycle Control.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR binds RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->EGFR Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival

Caption: Overview of EGFR Signaling Pathways.

Experimental Protocols

The synthesis of biologically active molecules from this compound typically involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position. This is often followed by nucleophilic aromatic substitution at other positions on the pyrimidine ring to build the final compound.

General Experimental Workflow

Experimental_Workflow Start 5-Bromo-4- methylpyrimidine Step1 Suzuki-Miyaura Coupling Start->Step1 Step2 Nucleophilic Aromatic Substitution Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Step4 Characterization (NMR, MS) Step3->Step4 Step5 Biological Evaluation (e.g., Kinase Assay, MTT Assay) Step4->Step5 End Bioactive Compound Step5->End

Caption: General workflow for synthesis and evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5-Bromopyrimidine Derivative

Materials:

  • 5-Bromopyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 eq)[1]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)[1]

Procedure:

  • To a dry reaction vessel, add the 5-bromopyrimidine derivative, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[1]

  • After cooling, perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Materials:

  • Recombinant target kinase

  • Peptide substrate for the kinase

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)[9]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, the peptide substrate, and the different concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.[9]

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 3: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the inhibitor compound and incubate for an additional 48-72 hours.[11]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[12]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound is a privileged scaffold in medicinal chemistry with demonstrated potential for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The synthetic versatility of this building block allows for the creation of diverse chemical libraries for hit-to-lead optimization. While the existing data for related 5-bromopyrimidine analogs is promising, further research focusing specifically on derivatives of this compound is warranted to fully elucidate the impact of the 4-methyl group on biological activity and to identify novel drug candidates with improved efficacy and safety profiles. The continued exploration of this scaffold holds significant promise for the future of targeted therapies.

References

The Pivotal Role of Pyrimidine Scaffolds in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of medicinal chemistry, is a privileged heterocyclic scaffold integral to the structure of DNA and RNA.[1][2] This inherent biological significance has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the role of pyrimidine scaffolds in modern drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the design and optimization of novel pyrimidine-based therapeutics.

Diverse Biological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[5][6][7]

Anticancer Activity

Pyrimidine-based compounds represent a significant class of anticancer agents, targeting various hallmarks of cancer.[8] Their mechanisms of action are diverse and include the inhibition of protein kinases, interference with DNA synthesis, and modulation of the cell cycle.[9][10]

Kinase Inhibition: A multitude of pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][11] Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[12][13]

Quantitative Data for Pyrimidine-Based Anticancer Agents

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesEGFRH19750.013[9]
2,4-disubstituted pyrimidinesAurora A/BHCT-1161.31[11]
Pyrazolo[3,4-d]pyrimidinesEGFRMDA-MB-4680.034[14]
Pyrido[3,2-d]pyrimidinesEGFRA4310.00095[15]
Thieno[2,3-d]pyrimidinesEGFRNCI-H19750.0007[15]
Pyrrolo[3,2-d]pyrimidinesEGFR/ErbB2N/A0.0057[15]
Thiazolo[4,5-d]pyrimidinesMelanomaA375Varies[10]
Pyrimidine-tethered compoundsEGFRMCF-70.07[16]
Pyrrolo[2,3-d]pyrimidineEGFR (triple mutant)Ba/F30.0001[17]
Pyrimidine DerivativesMYC-amplified SCLCNCI-H446< 0.2[18]

DNA Synthesis Inhibition: Some pyrimidine analogues, such as 5-fluorouracil, act as antimetabolites by interfering with the synthesis of DNA precursors, thereby inhibiting the proliferation of rapidly dividing cancer cells.[19]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with pyrimidine derivatives showing significant promise.[20][21] These compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi.

Quantitative Data for Pyrimidine-Based Antimicrobial Agents

Compound ClassMicroorganismMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine analoguesS. aureus0.87[18]
Pyrimidin-2-ol/thiol/amine analoguesB. subtilis0.96[18]
Pyrimidin-2-ol/thiol/amine analoguesP. aeruginosa0.77[18]
Pyrimidin-2-ol/thiol/amine analoguesC. albicans1.73[18]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesBacteria16-102[22]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesFungi15.5-26.3[22]
Fused Pyrimidine DerivativesC. albicans625[23]
2,4,6-trisubstituted pyrimidinesBacteria62.5-500[24]
Antiviral Activity

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy.[25] More recent research has focused on non-nucleoside pyrimidine derivatives that inhibit various viral enzymes and replication processes.[26]

Quantitative Data for Pyrimidine-Based Antiviral Agents

Compound ClassVirusActivityReference
Pyrimidine thioglycosidesSARS-CoV-2Moderate activity[25]
Pyrimidine thioglycosidesH5N1Moderate activity[25]
Chiral amino-pyrimidine derivativesTobacco Mosaic Virus (TMV)Excellent activity[26]
Uracil Nucleoside derivativesHerpes Simplex Virus 1 (HSV-1)Activity equal to or higher than acyclovir[26]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents.[27] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[6][15]

Quantitative Data for Pyrimidine-Based Anti-inflammatory Agents

Compound ClassTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidinesCOX-20.04[6]
Pyrimidine-5-carbonitrilesCOX-20.16 - 0.20[15]
Morpholinopyrimidine derivativesNO production inhibitionVaries[23]
Pyrimidine derivativesCOX-2Varies[9]

Key Signaling Pathways Modulated by Pyrimidine Derivatives

The therapeutic effects of many pyrimidine-based drugs are a result of their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of targeted therapies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[7] Dysregulation of this pathway is a common feature in many cancers. Pyrimidine-based EGFR inhibitors act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[5]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for immunity, cell proliferation, and apoptosis.[7][20] Dysregulation of this pathway is implicated in various immune disorders and cancers.

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds JAK->Receptor Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Transcription Gene Transcription pSTAT->Transcription Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[3][28] Pyrimidine-based inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Mitosis Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->Aurora_A Inhibits Pyrimidine_Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora kinases in mitosis and their inhibition.

CDK Signaling Pathway and the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[29][30] Their aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer. Pyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis.

CDK_Pathway cluster_cell_cycle Cell Cycle G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase G2/M Transition M_Phase->G1_Phase CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1_Phase CDK2_CyclinE CDK2-Cyclin E G1_S_Transition G1_S_Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S_Phase CDK1_CyclinB CDK1-Cyclin B G2_M_Transition G2_M_Transition CDK1_CyclinB->G2_M_Transition Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->CDK4_6_CyclinD Inhibits Pyrimidine_Inhibitor->CDK2_CyclinE Inhibits Pyrimidine_Inhibitor->CDK1_CyclinB Inhibits

Caption: Regulation of the cell cycle by CDKs and their inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and evaluation of pyrimidine-based drug candidates.

Synthesis of Pyrimidine Derivatives

General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines:

A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[12][31][32]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the amidine hydrochloride (1.2 mmol) and a base (e.g., sodium ethoxide, 1.5 mmol).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Fused Pyrimidine Systems (e.g., Pyrido[2,3-d]pyrimidines):

Fused pyrimidine systems are often synthesized by constructing the second ring onto a pre-existing pyrimidine core.[3][8][33]

  • Starting Material: A common starting material is a 6-aminouracil derivative.

  • Cyclization Reaction: The 6-aminouracil (1 mmol) is reacted with a suitable dielectrophile, such as an α,β-unsaturated ketone or a Mannich base (1.1 mmol), in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated at reflux for several hours.

  • Product Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Biological Assays

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[13][28][34][35]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add various concentrations of the pyrimidine inhibitor to the wells.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Compound Dilution: Prepare a serial dilution of the pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Drug Discovery Workflow and Lead Optimization

The discovery of a novel pyrimidine-based drug candidate typically follows a structured workflow, from initial screening to lead optimization.

High-Throughput Screening (HTS)

HTS is a key process for identifying initial "hits" from large compound libraries.[1][11][39][40]

HTS_Workflow Start Compound Library Assay_Development Assay Development & Miniaturization Start->Assay_Development Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits

Caption: A typical workflow for high-throughput screening.

Lead Optimization

Once initial hits are identified, the lead optimization process aims to improve their potency, selectivity, and pharmacokinetic properties through iterative cycles of chemical synthesis and biological testing.[36][41]

Lead_Optimization_Workflow Validated_Hit Validated Hit SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hit->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Synthesis->In_Vitro_Testing In_Vitro_Testing->SAR_Studies Iterate ADME_Tox ADME/Tox Profiling In_Vitro_Testing->ADME_Tox ADME_Tox->SAR_Studies Iterate In_Vivo_Testing In Vivo Efficacy & PK/PD ADME_Tox->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: The iterative process of lead optimization in drug discovery.

Conclusion

The pyrimidine scaffold remains a highly privileged and versatile core in medicinal chemistry, offering a rich platform for the design and discovery of novel therapeutic agents. Its inherent biological relevance and synthetic tractability have led to a plethora of clinically successful drugs and a continuous stream of promising drug candidates. A thorough understanding of the structure-activity relationships, mechanisms of action, and the specific signaling pathways modulated by pyrimidine derivatives is paramount for the continued success in this field. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to systematically explore the vast therapeutic potential of this remarkable heterocyclic system, ultimately contributing to the development of next-generation medicines to address a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of biologically active molecules.

Pyrimidine derivatives are a particularly important class of heterocycles, forming the core scaffold of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties. 5-Bromo-4-methylpyrimidine is a valuable building block that can be readily diversified through cross-coupling reactions to generate libraries of novel compounds for drug discovery pipelines. The electron-deficient nature of the pyrimidine ring generally makes the attached halogen highly reactive towards palladium-catalyzed cross-coupling.[1]

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with this compound, including detailed experimental protocols, expected yields based on analogous systems, and visual diagrams of the reaction workflow and mechanism.

Data Presentation: Quantitative Insights from Analogous Systems

Table 1: Suzuki-Miyaura Coupling of an Analogous Bromo-Pyrimidine Derivative

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), Arylboronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Base (2.0 equiv), Solvent, 70-80 °C, 18-22 h.[2]

Arylboronic AcidBaseSolventYield (%)
Phenylboronic AcidK₃PO₄1,4-Dioxane/H₂O60
4-Methylphenylboronic AcidK₃PO₄Toluene/H₂O70
4-Methylphenylboronic AcidCs₂CO₃Toluene/H₂O80
4-Methoxyphenylboronic AcidK₃PO₄1,4-Dioxane/H₂O85
3-Thienylboronic AcidK₃PO₄1,4-Dioxane/H₂O75

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine

Reaction Conditions: 2,4-Dichloropyrimidine (1.0 equiv), Phenylboronic Acid (1.0 equiv), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O, 100 °C, 15 min (Microwave).[3]

Catalyst Loading (mol%)Yield (%)
581
381
181
0.581
0.165
0.0549

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach that can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles with arylboronic acids.[2][4]

Materials:

  • This compound

  • Arylboronic Acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (degassed, typically in a 4:1 to 5:1 ratio)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methylpyrimidine product.

Protocol 2: Microwave-Assisted Method

This protocol is based on microwave-assisted Suzuki-Miyaura couplings of halogenated pyrimidines, which can offer significantly reduced reaction times.[3]

Materials:

  • This compound

  • Arylboronic Acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (degassed, 2:1 ratio)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (e.g., 0.5 mol%).

  • Solvent Addition: Add the degassed 2:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.

  • Monitoring: After the initial irradiation, cool the vial and check the reaction progress by TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) solvent->inert heat Heat and Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure 5-Aryl-4-methylpyrimidine

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logic Diagram for Reaction Optimization

G start Low Yield or Incomplete Reaction? catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl2, SPhos) start->catalyst Yes success Optimized Yield start->success No base Vary Base (e.g., K3PO4, Cs2CO3) catalyst->base solvent Change Solvent System (e.g., DMF, Toluene/H2O) base->solvent temp Adjust Temperature solvent->temp time Increase Reaction Time temp->time time->catalyst Re-evaluate

Caption: A logic diagram for optimizing Suzuki-Miyaura coupling conditions.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methylpyrimidine. The functionalization of the pyrimidine core is a critical strategy in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The methodologies described herein—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Heck, and Negishi couplings—offer versatile and powerful tools for the synthesis of novel 5-substituted-4-methylpyrimidine derivatives, which are valuable intermediates in drug discovery and development.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki, Stille, Negishi) or a related step (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center.

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

General Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_coupled R-Pd(II)L_n-R' Transmetalation->PdII_coupled Coupling_Partner R'-M Coupling_Partner->Transmetalation RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various organoboron compounds, typically aryl- or vinylboronic acids or their esters.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-heterocycles. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016~85[3]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/H₂O10012~90[1]
33-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl alcohol120182[4]
4Pyridin-3-ylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O805~75[5]

Yields are based on reactions with structurally similar bromo-pyridines or -pyrimidines and should be considered as representative examples.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine this compound, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF) and degassed water (typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed organic solvent and water via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynyl-4-methylpyrimidines.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table presents typical conditions for the Sonogashira coupling of bromo-heterocycles. These conditions can be adapted for this compound.

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF804-693[9]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFRT12-24~85[9]
31-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT16~80[10]
4(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh[9]

Yields are based on reactions with structurally similar bromo-indoles or -pyridines and are intended as a guide.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[8]

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.[8]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling this compound with a primary or secondary amine.[11] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[12]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table provides representative conditions for the Buchwald-Hartwig amination of bromo-heterocycles, which can be used as a starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11018~95[6]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10016~90[6]
3BenzylaminePd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄Dioxane10012~88[6]
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)LHMDSTHF8024~92[2]

Yields are based on reactions with structurally similar bromo-pyridines or -pyrimidines and should be considered as representative examples.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, Amine, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial, add this compound, the palladium precursor, the phosphine ligand, and the base.[6]

  • Evacuate and backfill the container with an inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, offering a reliable method for forming C-C bonds.[13] Organostannanes are stable to air and moisture, making them convenient coupling partners.[14]

Data Presentation: Representative Stille Coupling Conditions

The following table shows typical conditions for the Stille coupling of bromo-heterocycles.

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene10012~85[7]
2Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene10016~80[7]
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (2)Dioxane10024~88[7]
4Trimethyl(phenylethynyl)stannanePd(PPh₃)₄ (4)THF658~90[13]

Yields are generalized based on Stille couplings of other bromopyridines and may require optimization for this compound.[7]

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.[9]

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.[9]

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The work-up procedure may vary, but typically involves dilution with an organic solvent, washing, and purification by column chromatography. Due to the toxicity of tin byproducts, careful purification is essential.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples this compound with an alkene to form a substituted alkene.[13] This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.[15]

Data Presentation: Representative Heck Reaction Conditions

The following table outlines typical conditions for the Heck reaction of bromo-heterocycles.

EntryAlkeneCatalyst (mol%)BaseAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (1)Et₃NTBABDMF1302Good[7]
2Ethyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1301.5Good[7]
3n-Butyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good[7]
41-OctenePd(OAc)₂ (2)K₂CO₃PPh₃DMA12024~75[13][15]

Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine and are qualitative or estimated based on general literature.[7]

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Additive (optional, e.g., TBAB)

  • Anhydrous solvent (e.g., DMF, DMA, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealable reaction vessel (e.g., microwave vial or Schlenk tube), combine this compound, the palladium catalyst, the base, and any additives/ligands.[9]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C). Microwave irradiation can often shorten reaction times.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with this compound.[16] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.[17]

Data Presentation: Representative Negishi Coupling Conditions

The following table provides general conditions for Negishi coupling reactions involving bromo-heterocycles.

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylzinc chloridePd(PPh₃)₄ (5)THF6512~80-90[16][18]
2Ethylzinc bromidePd(dppf)Cl₂ (3)THFRT16~70-80[17]
3Alkylzinc iodideNiCl₂(PCy₃)₂ (5)DMI/THFRT12~85-95[19]
4Heteroarylzinc chloridePd-PEPPSI-IPr (2)THF608~75-85[16]

Yields are generalized from literature on Negishi couplings of various aryl bromides and may require optimization.

Experimental Protocol: Negishi Coupling

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.2-2.0 equiv, either pre-formed or generated in situ)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Pd-PEPPSI, 2-5 mol%)

  • Anhydrous solvent (e.g., THF, DMI)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available): To a flame-dried flask containing activated zinc under an inert atmosphere, add a solution of the corresponding organic halide in an anhydrous solvent (e.g., THF). The formation of the organozinc reagent may require gentle heating or sonication.

  • Coupling Reaction: To a separate flame-dried flask under an inert atmosphere, add the catalyst and this compound.

  • Add the anhydrous solvent, and then add the solution of the organozinc reagent via cannula or syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[19]

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule. Consequently, the Sonogashira coupling of 5-Bromo-4-methylpyrimidine is a key transformation in the synthesis of novel drug candidates and serves as a versatile platform for the generation of compound libraries for drug discovery. These 5-alkynyl-4-methylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.

Data Presentation: Representative Reaction Conditions and Yields

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
54-MethoxyphenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT488
64-ChlorophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT586
74-NitrophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT580
8CyclopropylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT375

Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, which is expected to have similar reactivity to 5-bromopyrimidine under these conditions.[1]

Mandatory Visualization

Experimental Workflow

G cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product prep1 Combine this compound, Pd Catalyst, and CuI in a dry flask prep2 Evacuate and backfill with inert gas (e.g., Argon) prep1->prep2 prep3 Add anhydrous solvent (e.g., THF or DMF) and base (e.g., Et3N) prep2->prep3 exec1 Add terminal alkyne dropwise prep3->exec1 exec2 Stir at appropriate temperature (RT to 100 °C) exec1->exec2 exec3 Monitor reaction progress (TLC or LC-MS) exec2->exec3 workup1 Quench the reaction exec3->workup1 workup2 Extract with an organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product 5-Alkynyl-4-methylpyrimidine workup4->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Br-Pd(II)L₂-Pyrimidine pd0->pd_ox Oxidative Addition pd_trans R-C≡C-Pd(II)L₂-Pyrimidine pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 5-Alkynyl-4-methylpyrimidine pd_trans->product cu_acetylide Cu-C≡C-R cu_acetylide->pd_trans cuI CuI cu_acetylide->cuI Transmetalation pyrimidine This compound pyrimidine->pd_ox alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide base Base base->cu_acetylide

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials. These application notes provide a detailed protocol for the Heck reaction of 5-Bromo-4-methylpyrimidine, a versatile heterocyclic building block. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and functionalization at the 5-position via the Heck reaction opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, the following protocol is adapted from established procedures for structurally similar bromopyridines and general Heck reaction principles.[3]

Experimental Protocols

General Procedure for the Heck Coupling Reaction:

This protocol outlines the coupling of this compound with a generic alkene, such as styrene. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and choice of base or ligand) may be necessary for different alkene coupling partners.

Materials and Reagents:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).[3]

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).[3]

  • Add the desired alkene (e.g., styrene) (1.2 mmol, 1.2 equiv) to the mixture.[3]

Reaction Execution and Work-up:

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.[3]

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkenyl-4-methylpyrimidine.[3]

Data Presentation

The following table summarizes representative reaction components and conditions for the Heck coupling of this compound. These parameters are based on analogous reactions and may serve as a starting point for optimization.[3][4]

Parameter Condition Notes
Aryl Halide This compound1.0 equivalent
Alkene e.g., Styrene, Acrylates1.2-1.5 equivalents
Catalyst Palladium(II) acetate (Pd(OAc)₂)1-5 mol%
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)2-10 mol% (typically a 1:2 Pd:Ligand ratio)
Base Triethylamine (Et₃N) or K₂CO₃1.5-2.0 equivalents
Solvent Anhydrous DMFSufficient to dissolve reactants
Temperature 80-160 °COptimization may be required[4][5]
Reaction Time 4-24 hoursMonitored by TLC or GC/MS[4]

Mandatory Visualization

Heck Reaction Workflow Diagram:

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Alkene - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - Anhydrous DMF heat Heat Reaction Mixture (e.g., 100 °C, 12-24h) reagents->heat Inert Atmosphere cool Cool to RT heat->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 5-Alkenyl-4-methylpyrimidine purify->product

Caption: General workflow for the Heck coupling reaction of this compound.

Heck Reaction Catalytic Cycle:

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex alkene_coordination Alkene Coordination pi_complex L(Ar)XPd(II) (Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion sigma_complex L₂Pd(II)(Alkyl)X migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination hydrido_complex L₂Pd(II)(H)X beta_hydride->hydrido_complex product Product beta_hydride->product reductive_elimination Reductive Elimination reductive_elimination->pd0 base_h [Base-H]⁺X⁻ reductive_elimination->base_h aryl_halide Ar-X aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Synthesis of Aminopyrimidine Derivatives from 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse aminopyrimidine derivatives starting from the versatile building block, 5-Bromo-4-methylpyrimidine. The methodologies described herein are central to medicinal chemistry and drug discovery, enabling the creation of libraries of compounds for screening against various biological targets, particularly protein kinases.

Introduction

Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to act as hinge-binding motifs in protein kinases has led to their extensive exploration in oncology, immunology, and other therapeutic areas. This compound is a key starting material that allows for the introduction of various substituents at the 4- and 5-positions of the pyrimidine ring, providing a pathway to a wide range of aminopyrimidine derivatives.

The primary synthetic strategies for derivatizing this compound include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, as well as nucleophilic aromatic substitution (SNAr). These reactions offer a high degree of control and functional group tolerance, making them ideal for the synthesis of complex molecules.

Synthetic Strategies

The derivatization of this compound can be strategically planned to introduce diversity at either the C4 or C5 position. The bromine at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, while the inherent reactivity of the pyrimidine ring allows for the potential for nucleophilic substitution at the C4 position, often after activation.

Diagram: Synthetic Strategies from this compound

G cluster_0 C5 Functionalization cluster_1 Potential C4 Functionalization cluster_2 Aminopyrimidine Derivatives A This compound B Suzuki-Miyaura Coupling (Arylboronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Ligand, Base D Nucleophilic Aromatic Substitution (Amines) A->D Activation & Nucleophile E 5-Aryl-4-methylpyrimidines B->E F 5-Amino-4-methylpyrimidines C->F G 4-Amino-5-bromo-pyrimidines D->G

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired products. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 5-aryl-4-methylpyrimidines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Add the anhydrous, degassed solvent (and water, if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Analogous Bromo-pyridines/pyrimidines

Arylboronic AcidProductCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acid2-Phenyl-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10081
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10092
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10080
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10073

Note: Yields are based on reactions with 2-bromo-4-methylpyridine and serve as an estimation for reactions with this compound. Optimization will be necessary.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the synthesis of 5-amino-4-methylpyrimidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-5 mol%), and the base (1.4-2.0 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Bromo-pyridines/pyrimidines

AmineCatalyst SystemBaseSolventTemp (°C)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane100
n-HexylaminePd(OAc)₂ / XantphosNaOtBuToluene110

Note: These conditions are based on established methods for similar bromo-heterocycles and should be optimized for this compound.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

While the C5-Br is the primary site for cross-coupling, under certain conditions, nucleophilic attack at other positions might be possible, especially after modification of the pyrimidine ring. The following is a general protocol for SNAr with amines.

Materials:

  • Halogenated pyrimidine substrate

  • Amine nucleophile

  • Base (e.g., K₂CO₃, DIPEA, Et₃N)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • Dissolve the halogenated pyrimidine (1.0 eq) in the chosen solvent.

  • Add the amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify as described previously.

Biological Evaluation of Aminopyrimidine Derivatives

Aminopyrimidine derivatives are frequently evaluated as protein kinase inhibitors. The following are standard assays to determine their biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based assay that measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.

Procedure:

  • Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Incubate to allow for binding.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Table 3: Representative IC₅₀ Values of Aminopyrimidine Derivatives Against Various Kinases

Compound ClassTarget KinaseIC₅₀ (nM)
4-AminopyrazolopyrimidineSrc9 - 20
4-AminopyrazolopyrimidineLCK< 3 - 6
2-AminopyrimidineJAK212.7 - 27
Pyrimidine-basedEGFR (WT)14.5 - 30.1
Pyrimidine-basedEGFR (T790M)12.8 - 35.4

Note: These values are for representative aminopyrimidine compounds and illustrate the potential potency of derivatives synthesized from this compound.

Signaling Pathways Targeted by Aminopyrimidine Derivatives

Aminopyrimidine derivatives have been shown to inhibit key signaling pathways implicated in cancer and other diseases. Two prominent examples are the EGFR and Wnt signaling pathways.

Diagram: Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Diagram: Simplified Wnt/β-Catenin Signaling Pathway and Potential Inhibition

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Inhibitor Aminopyrimidine Inhibitor Inhibitor->DestructionComplex Potential Target (e.g., Tankyrase) Inhibitor->TCF_LEF Potential Target

Caption: Potential inhibition points in the Wnt pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of aminopyrimidine derivatives. The protocols and data provided in these application notes offer a solid foundation for researchers to design and synthesize novel compounds with potential therapeutic applications. The successful implementation of these synthetic strategies, coupled with robust biological evaluation, will undoubtedly contribute to the advancement of drug discovery programs targeting kinases and other important cellular pathways.

Protocol for the N-arylation of 5-Bromo-4-methylpyrimidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyrimidines is a fundamental transformation in organic synthesis, providing access to a diverse range of compounds with significant applications in medicinal chemistry and materials science. The resulting N-aryl pyrimidine scaffolds are key structural motifs in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the N-arylation of 5-bromo-4-methylpyrimidine, a versatile building block for the synthesis of novel molecular entities. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, both of which are robust and widely employed for the formation of carbon-nitrogen (C-N) bonds.

Core Concepts and Methodologies

The N-arylation of this compound involves the coupling of an amine nucleophile with the pyrimidine core at the C5-position. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.[1] The choice of palladium precursor, phosphine ligand, and base is critical for achieving optimal results.

Ullmann Condensation: This classical copper-catalyzed reaction is an alternative method for C-N bond formation.[3] Traditionally requiring harsh reaction conditions, modern protocols often utilize copper(I) salts, ligands such as diamines or amino acids, and a base in a polar aprotic solvent.[3] While it can be a more cost-effective option, it may require higher temperatures compared to palladium-catalyzed methods.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of this compound with various amines, based on established protocols for similar substrates. Optimization is often necessary for specific substrate combinations.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Toluene or Dioxane100-11012-2470-95
Substituted AnilinesPd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1665-90
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane11018-2460-85
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1006-1275-98
Primary Aliphatic AminesPd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8012-2455-80

Table 2: Copper-Catalyzed Ullmann Condensation Conditions

Amine Coupling PartnerCopper Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
AnilineCuI (5-10)L-Proline (10-20)K₂CO₃ (2.0)DMSO110-13024-4850-80
ImidazoleCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF120-14024-3660-85
Primary Aliphatic AminesCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2.0)Dioxane11024-4840-70
Secondary Aliphatic AminesCu₂O (10)NoneK₂CO₃ (2.0)NMP130-15024-4845-75

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline

This protocol details a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cs₂CO₃ (1.5 mmol, 488.7 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 173.0 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-methylpyrimidin-5-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with Aniline

This protocol outlines a general procedure for the Ullmann condensation.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (0.1 mmol, 19.0 mg), L-Proline (0.2 mmol, 23.0 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 mmol, 173.0 mg) and aniline (1.5 mmol, 139.7 mg, 137 µL).

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Add aqueous ammonia solution to complex with the copper catalyst and dilute with ethyl acetate.

  • Extraction: Filter the mixture through celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure N-phenyl-4-methylpyrimidin-5-amine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reactants, Catalyst, Ligand, & Base prep_flask Oven-dried Schlenk Flask prep_reagents->prep_flask Add to flask inert_atm Establish Inert Atmosphere (Ar or N2) prep_flask->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent add_reactants Add this compound & Amine add_solvent->add_reactants heating Heat to Reaction Temperature (80-120 °C) add_reactants->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute & Filter (e.g., through Celite) cooling->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated N-Aryl-4-methyl- pyrimidin-5-amine purification->product Reaction_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A This compound C Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or Copper Catalyst (e.g., CuI, Cu₂O) A->C P N-Aryl-4-methylpyrimidin-5-amine B Amine (Primary or Secondary) B->C C->P D Ligand (e.g., Xantphos, BINAP, L-Proline) D->C E Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) E->P F Solvent (e.g., Toluene, Dioxane, DMSO) F->P

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 5-Bromo-4-methylpyrimidine as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase hinge region. The strategic functionalization of this compound through modern cross-coupling reactions allows for the generation of diverse libraries of compounds for screening and optimization, particularly targeting oncogenic kinases like Polo-like kinase 4 (PLK4).

Target Profile: Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is observed in a variety of human cancers and is linked to centrosome amplification, chromosomal instability, and tumorigenesis.[1] Consequently, the inhibition of PLK4 presents a promising therapeutic strategy for cancer treatment. Derivatives of this compound can be elaborated to effectively target the ATP-binding pocket of PLK4, leading to the disruption of downstream signaling and cell cycle arrest.

Quantitative Data: Potency of Pyrimidine-Based PLK4 Inhibitors

The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors synthesized from pyrimidine precursors, demonstrating the potential of this scaffold in developing potent PLK4 inhibitors.

Table 1: In Vitro PLK4 Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
WY29 PLK427[1]
8h PLK46.7[2]
5f PLK40.8[3]

Table 2: Anti-proliferative Activity of Pyrimidine-Based PLK4 Inhibitors

Compound IDCell LineIC50 (µM)Reference
5f MCF-70.48[3]

Signaling Pathway: PLK4 in Cell Cycle Control and Carcinogenesis

The diagram below illustrates the central role of PLK4 in centriole duplication and key signaling pathways it influences in cancer. Overexpression of PLK4 can lead to uncontrolled cell proliferation and has been shown to activate oncogenic pathways such as Wnt/β-catenin.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Function cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cell_Cycle_Progression Cell Cycle Progression (G1/S) PLK4 PLK4 Kinase Cell_Cycle_Progression->PLK4 Activates PLK4_Gene PLK4 Gene (Overexpression in Cancer) PLK4_Gene->PLK4 Expression Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Phosphorylates substrates for Wnt_Beta_Catenin Wnt/β-catenin Pathway Activation PLK4->Wnt_Beta_Catenin Activates Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Chromosomal_Instability Chromosomal Instability Centrosome_Amplification->Chromosomal_Instability Tumorigenesis Tumorigenesis Chromosomal_Instability->Tumorigenesis Wnt_Beta_Catenin->Tumorigenesis Pyrimidine_Inhibitor Pyrimidine-based PLK4 Inhibitor Pyrimidine_Inhibitor->PLK4 Inhibits ATP Binding

PLK4 Signaling Pathway and Inhibition.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of various aryl, heteroaryl, and amine moieties at the 5-position of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Workflow Overview

The following diagram outlines a general synthetic workflow for the preparation of a PLK4 inhibitor starting from this compound.

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Route 1 Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base, Ligand) Start->Buchwald Route 2 Intermediate_A 5-Aryl-4-methylpyrimidine Suzuki->Intermediate_A Final_Product Final Kinase Inhibitor Intermediate_A->Final_Product Further Modification Intermediate_B 5-(Substituted-amino)-4-methylpyrimidine Buchwald->Intermediate_B Intermediate_B->Final_Product Further Modification Evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) Final_Product->Evaluation

General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-methylpyrimidine derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the desired amine, followed by anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-amino-4-methylpyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., PLK4)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Synthesized test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization through robust palladium-catalyzed cross-coupling reactions make it an attractive starting point for drug discovery campaigns targeting kinases implicated in cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel kinase inhibitors based on the 4-methylpyrimidine scaffold.

References

Application Notes and Protocols for C5-Position Functionalization of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of the C5-position of the pyrimidine ring, a critical modification in the development of novel therapeutics and chemical probes.[1][2][3] The methodologies outlined below are foundational for structure-activity relationship (SAR) studies in drug discovery.[4]

Introduction

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals such as anticancer and antiviral agents.[2][3][5] Modification at the C5-position of the pyrimidine ring is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.[1] This document details several robust and widely used methods for C5-functionalization, including halogenation, lithiation, and various palladium-catalyzed cross-coupling reactions.

Key Functionalization Strategies

A variety of methods have been developed for the functionalization of the C5-position of pyrimidines. The choice of method often depends on the desired substituent and the overall complexity of the substrate. The primary pathways for C5-functionalization can be categorized as follows:

  • Halogenation: Introduction of a halogen atom at the C5-position serves as a versatile handle for subsequent cross-coupling reactions.[1][6]

  • Lithiation and Reaction with Electrophiles: Direct deprotonation at the C5-position followed by quenching with an electrophile allows for the introduction of a wide range of functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including Suzuki, Sonogashira, Heck, and Stille couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C5-position.[7][8]

The logical relationship between these key strategies is illustrated in the following diagram.

logical_relationships Logical Flow of C5-Pyrimidine Functionalization cluster_coupling Palladium-Catalyzed Cross-Coupling Pyrimidine Pyrimidine Core Halogenation C5-Halogenation (e.g., with NBS, DBH) Pyrimidine->Halogenation Lithiation C5-Lithiation (e.g., with LDA) Pyrimidine->Lithiation Halogenated_Pyrimidine C5-Halogenated Pyrimidine Halogenation->Halogenated_Pyrimidine Electrophile Electrophilic Quench (e.g., Aldehydes, Ketones) Lithiation->Electrophile Reacts with Suzuki Suzuki Coupling (Boronic Acids) Halogenated_Pyrimidine->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Halogenated_Pyrimidine->Sonogashira Heck Heck Coupling (Alkenes) Halogenated_Pyrimidine->Heck Stille Stille Coupling (Organostannanes) Halogenated_Pyrimidine->Stille Functionalized_Pyrimidine C5-Functionalized Pyrimidine Electrophile->Functionalized_Pyrimidine Suzuki->Functionalized_Pyrimidine Sonogashira->Functionalized_Pyrimidine Heck->Functionalized_Pyrimidine Stille->Functionalized_Pyrimidine

Caption: Logical flow of C5-pyrimidine functionalization strategies.

Experimental Protocols

The following sections provide detailed protocols for the key C5-functionalization reactions.

C5-Halogenation of Pyrimidines

Halogenation of the C5-position is a common first step for introducing further diversity. N-halosuccinimides are frequently used reagents for this transformation.[9] 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is another effective reagent for bromination.[9][10]

Experimental Workflow for C5-Bromination

bromination_workflow Workflow for C5-Bromination of Pyrimidines start Start dissolve Dissolve pyrimidine substrate in a suitable aprotic solvent (e.g., DMF, CH2Cl2) start->dissolve add_reagent Add brominating agent (e.g., NBS or DBH) portion-wise at room temperature dissolve->add_reagent stir Stir the reaction mixture at ambient or elevated temperature add_reagent->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Perform aqueous work-up and extract with an organic solvent monitor->workup Reaction complete purify Purify the crude product by column chromatography or recrystallization workup->purify end Obtain C5-brominated pyrimidine purify->end

Caption: General workflow for the C5-bromination of pyrimidines.

Protocol 1: C5-Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

This protocol is adapted from a procedure for the bromination of uridine derivatives.[10]

  • Reaction Setup: To a solution of the pyrimidine nucleoside (1.0 equiv.) in an aprotic solvent such as DMF, CH₂Cl₂, or CH₃CN, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55-0.75 equiv.).

  • Lewis Acid (Optional): For enhanced efficiency, a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be added.[9][10]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 0°C to 40°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the C5-brominated pyrimidine.

Data Presentation: C5-Bromination of Uridine Derivatives with DBH

EntrySubstrateSolventTemp (°C)Time (h)Yield (%)
12',3',5'-Tri-O-acetyluridineCH₂Cl₂252.590
22',3',5'-Tri-O-acetyluridineDMF250.695
35'-O-(TBDMS)-2',3'-O-isopropylideneuridineDMF25-Quantitative
4UridineDMF252885
Palladium-Catalyzed Cross-Coupling Reactions

C5-halogenated pyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Signaling Pathway for Palladium-Catalyzed Cross-Coupling

pd_catalysis_pathway Catalytic Cycle of Pd-Catalyzed Cross-Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X (C5-Halopyrimidine) PdII_complex Pd(II) Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Coupling_partner R'-M (e.g., R'B(OH)2, R'C≡CH, R'SnBu3) Coupling_partner->Transmetalation RedElim->Pd0 Regeneration Product R-R' (C5-Functionalized Pyrimidine) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between a C5-halopyrimidine and an organoboron compound.[5][11]

  • Reaction Setup: In a reaction vessel, combine the C5-halopyrimidine (1.0 equiv.), aryl or heteroaryl boronic acid (1.0-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80°C to 150°C. Microwave irradiation can also be employed to accelerate the reaction.[5][12]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [13]

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O1001274
24-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O1001282
34-Fluorophenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O1001278
42-Thienylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O1001287

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of C5-alkynyl pyrimidines by reacting a C5-halopyrimidine with a terminal alkyne.[14][15]

  • Reaction Setup: To a degassed solution of the C5-halopyrimidine (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne (1.0-1.5 equiv.).[16][17]

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 80°C) under an inert atmosphere until the starting material is consumed.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling of 6-bromo-3-fluoropicolinonitrile [16]

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
11-Ethynyl-4-ethylbenzenePd(PPh₃)₄CuIEt₃NTHFRT16-
2PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT1693
31-HexynePd(PPh₃)₄CuIEt₃NTHFRT1685
43,3-Dimethyl-1-butynePd(PPh₃)₄CuIEt₃NTHFRT1690

Protocol 4: Heck Coupling

The Heck reaction is used to introduce vinyl groups at the C5-position by coupling a C5-halopyrimidine with an alkene.[18][19][20]

  • Reaction Setup: Combine the C5-halopyrimidine (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., NMP, DMF, CH₃CN).[21]

  • Reaction Conditions: Heat the reaction mixture, typically between 80°C and 140°C, under an inert atmosphere.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Protocol 5: Stille Coupling

The Stille coupling involves the reaction of a C5-halopyrimidine with an organostannane reagent.[22][23]

  • Reaction Setup: In a reaction vessel, dissolve the C5-halopyrimidine (1.0 equiv.), the organostannane (1.0-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., toluene, THF, DMF).

  • Additives: In some cases, a ligand (e.g., AsPh₃) or a co-catalyst (e.g., CuI) may be beneficial.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at temperatures ranging from 80°C to 120°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture may be treated with a fluoride solution (e.g., KF) to remove tin byproducts. Dilute with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

The functionalization of the C5-position of pyrimidines is a cornerstone of modern medicinal chemistry and drug development. The protocols and data presented herein provide a detailed guide for researchers to effectively synthesize a diverse range of C5-substituted pyrimidines. The choice of the synthetic route will depend on the specific target molecule and the available starting materials. Careful optimization of reaction conditions is often necessary to achieve high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-4-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes to this compound have been reported, with varying yields and complexities. The most direct and highest-yielding method described in recent literature is a one-step synthesis from 2-bromomalonaldehyde and acetamidine. Other potential, multi-step routes include the bromination and desulfurization of 4-methyl-2-thiouracil or a Sandmeyer reaction starting from 5-amino-4-methylpyrimidine.

Q2: What is the most significant challenge in synthesizing this compound?

A2: A primary challenge is achieving a high yield while minimizing the formation of side products. Low yields have been reported for some traditional methods. The one-step synthesis from 2-bromomalonaldehyde offers a significant improvement in yield over older, multi-step approaches.

Q3: What are the typical side products encountered during the synthesis?

A3: While specific side product analysis for each route is limited in the literature, potential side products can be inferred. In the bromination of uracil derivatives, di-brominated species can form. For the one-step synthesis, incomplete cyclization or side reactions of the highly reactive 2-bromomalonaldehyde could lead to impurities. In Sandmeyer reactions, phenol formation (from reaction with water) and biaryl compounds are common side products.[1]

Q4: How can I purify the crude this compound?

A4: Purification of this compound and similar bromo-substituted heterocyclic compounds is typically achieved through column chromatography on silica gel.[2] High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and can also be adapted for preparative purification.[3][4] Recrystallization may also be an effective purification technique if a suitable solvent is identified.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the promising one-step synthesis from 2-bromomalonaldehyde and acetamidine.

Problem 1: Low Yield in the One-Step Synthesis

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Suboptimal reaction temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition.

  • Moisture in reagents or solvents: 2-Bromomalonaldehyde is sensitive to moisture.

  • Incorrect stoichiometry: The molar ratio of reactants may not be optimal.

  • Inefficient work-up and purification: Loss of product during extraction and purification steps.

Solutions:

Parameter Recommendation Rationale
Reaction Time & Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.Ensures the reaction is allowed to proceed to completion.
Temperature Control Maintain the reaction temperature within the specified range (e.g., dropwise addition at 80°C, followed by heating at 100°C as per the patent).[5]Optimizes the rate of the desired reaction while minimizing decomposition.
Anhydrous Conditions Use anhydrous solvents and reagents. Consider adding a drying agent like 3A molecular sieves to the reaction mixture.[5]Prevents hydrolysis of 2-bromomalonaldehyde and other side reactions.
Stoichiometry Use a 1:1 molar ratio of 2-bromomalonaldehyde to acetamidine hydrochloride as a starting point.[5]Ensures efficient conversion of the limiting reagent.
Work-up After quenching the reaction, ensure thorough extraction with an appropriate organic solvent. Wash the organic layers with brine to remove water-soluble impurities.Minimizes product loss during the work-up procedure.
Problem 2: Difficulty in Purifying the Final Product

Possible Causes:

  • Presence of polar impurities: Incomplete reaction or side reactions may result in polar byproducts that are difficult to separate from the product.

  • Co-elution during column chromatography: The product and impurities may have similar polarities, leading to poor separation.

  • Oily product: The product may not solidify, making handling and purification challenging.

Solutions:

Technique Recommendation Rationale
Column Chromatography Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether. Determine the optimal solvent system using TLC analysis beforehand.Allows for the separation of compounds with different polarities.
HPLC For high-purity requirements, utilize reverse-phase HPLC. A common mobile phase consists of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility).[3]Provides high-resolution separation for achieving high purity.
Recrystallization If the product is a solid, experiment with various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.An effective method for removing small amounts of impurities from a solid product.
Handling Oily Products If the product is an oil, purification by column chromatography is the preferred method. Ensure complete removal of the solvent after purification.Direct purification of the oil without attempting to induce solidification.

Experimental Protocols

Key Synthetic Route: One-Step Synthesis from 2-Bromomalonaldehyde and Acetamidine

This protocol is based on the method described in Chinese patent CN110642788A, which reports a 43% yield.[5]

Materials:

  • 2-Bromomalonaldehyde

  • Acetamidine hydrochloride

  • Glacial acetic acid

  • 3A Molecular Sieves

  • Dichloromethane

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL) at 0°C, add 3A molecular sieves (2 g).

  • Warm the mixture to 80°C and add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 100°C and monitor the reaction by TLC.

  • After approximately 5 hours, or upon completion, cool the reaction to room temperature and add water (20 mL). Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol.

  • Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed CheckReactionCompletion Check Reaction Completion (TLC) Start->CheckReactionCompletion Incomplete Reaction Incomplete CheckReactionCompletion->Incomplete No Complete Reaction Complete CheckReactionCompletion->Complete Yes OptimizeTimeTemp Increase Reaction Time or Temperature Incomplete->OptimizeTimeTemp CheckConditions Investigate Other Factors Complete->CheckConditions OptimizeTimeTemp->Start CheckMoisture Check for Moisture in Reagents/Solvents CheckConditions->CheckMoisture MoisturePresent Moisture Present CheckMoisture->MoisturePresent Yes NoMoisture No Moisture CheckMoisture->NoMoisture No UseAnhydrous Use Anhydrous Conditions/Drying Agents MoisturePresent->UseAnhydrous CheckStoichiometry Verify Stoichiometry NoMoisture->CheckStoichiometry UseAnhydrous->Start IncorrectStoichiometry Incorrect Stoichiometry CheckStoichiometry->IncorrectStoichiometry No CorrectStoichiometry Stoichiometry Correct CheckStoichiometry->CorrectStoichiometry Yes AdjustStoichiometry Adjust Molar Ratios IncorrectStoichiometry->AdjustStoichiometry ReviewWorkup Review Work-up/Purification CorrectStoichiometry->ReviewWorkup AdjustStoichiometry->Start InefficientWorkup Inefficient Work-up ReviewWorkup->InefficientWorkup No EfficientWorkup Work-up Efficient ReviewWorkup->EfficientWorkup Yes OptimizeExtraction Optimize Extraction/Purification Steps InefficientWorkup->OptimizeExtraction End Yield Improved EfficientWorkup->End OptimizeExtraction->Start

Caption: A logical workflow for troubleshooting low yields.

General Synthesis Pathway

SynthesisPathway One-Step Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Bromomalonaldehyde 2-Bromomalonaldehyde Reaction_Mixture 2-Bromomalonaldehyde->Reaction_Mixture + Acetamidine_HCl Acetamidine HCl Acetamidine_HCl->Reaction_Mixture + Acetic_Acid Acetic Acid (Solvent) Heat Heat (80-100°C) Quench Quench with Water Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product Purification->Final_Product Product This compound Product->Quench Reaction_Mixture->Product Cyclization Acetic Acid, Heat

Caption: Overview of the one-step synthesis pathway.

References

Technical Support Center: Purification of Crude 5-Bromo-4-methylpyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-4-methylpyrimidine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound and similar heterocyclic compounds is silica gel (60 Å, 230-400 mesh). A typical mobile phase is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a polar solvent, like ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: How do I determine the optimal solvent system for the separation?

A2: To determine the best solvent system, perform a TLC analysis of your crude mixture using a series of solvent systems with varying polarities (e.g., different ratios of hexane:ethyl acetate, such as 9:1, 8:2, 7:3). The ideal solvent system will result in a good separation of the desired product from its impurities, with the product spot having an Rf value between 0.2 and 0.4.[1][2]

Q3: My crude this compound is not very soluble in the chosen non-polar eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, the "dry loading" method is recommended.[2] This involves pre-adsorbing your crude product onto a small amount of silica gel. To do this, dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small portion of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

Q4: What should I do if my compound is not eluting from the column?

A4: If your compound is not eluting, it is likely that the mobile phase is not polar enough. You should gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the compound still does not elute with 100% ethyl acetate, a small amount of a more polar solvent, such as methanol, can be added to the mobile phase.

Q5: My purified fractions contain co-eluting impurities. How can I improve the separation?

A5: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A slight adjustment to the solvent ratio can significantly improve separation. Re-evaluate your TLC to find a solvent system that provides a larger difference in Rf values between your product and the impurities.

  • Reduce the Column Load: Overloading the column with too much crude material can lead to broad, overlapping bands. A general guideline is to use 20-50 times the weight of silica gel to the weight of your crude sample.[3]

  • Check for Compound Degradation: If you suspect your compound may be unstable on silica gel, you can try deactivating the silica by adding a small amount of a base like triethylamine (0.1-1%) to your eluent.[2] Alternatively, using a different stationary phase, such as neutral alumina, could be beneficial.[2][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC The polarity of the solvent system is either too high or too low.Test a range of solvent systems with varying polarities. For a hexane/ethyl acetate system, try different ratios (e.g., 95:5, 90:10, 80:20).
Compound Streaking on TLC Plate or Column The sample is overloaded, or the compound is highly polar and interacting strongly with the silica gel. The compound may also be acidic or basic.Reduce the amount of sample spotted on the TLC plate or loaded onto the column. For polar compounds, consider adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if you started with 10% ethyl acetate in hexane, move to 20%, then 30%, and so on. If necessary, a small percentage of methanol can be added to the ethyl acetate.
Cracked or Channeled Silica Bed The column was not packed properly, or it ran dry.Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed. A layer of sand on top of the silica can help prevent disturbance when adding more solvent.[1]
Low Yield of Purified Product The compound may be spread across too many fractions due to band broadening. Some product may not have eluted from the column.Ensure the sample is loaded in a narrow band. Collect smaller fractions and carefully monitor them by TLC. After collecting the main product, flush the column with a highly polar solvent to check for any remaining compound.
Product is Contaminated with an Unknown Impurity An impurity may have co-eluted with your product.Re-run the column with a shallower solvent gradient or a different solvent system to improve separation. Consider using an alternative stationary phase like alumina if the impurity has a different affinity for it.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for dry loading)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber with a pre-determined hexane:ethyl acetate solvent system (e.g., start with 9:1 or 8:2).

  • Visualize the separated spots under a UV lamp.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.[1]

3. Column Packing (Slurry Method):

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[1]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance.[1]

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.[1]

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[1]

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin the elution with the low-polarity mobile phase determined from your TLC analysis.

  • Collect fractions of a consistent volume (e.g., 15-20 mL).

  • If the separation is difficult, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.[1]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides typical parameters for the purification of a crude sample containing this compound. These values are illustrative and should be optimized for your specific experimental conditions.

ParameterTypical Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient, e.g., 95:5 to 80:20)
Optimal Rf of Product 0.2 - 0.4 in the initial eluent
Crude Sample Load 1 g
Silica Gel Amount 40-50 g[1]
Elution Volume 400-600 mL (variable)
Expected Purity >98% (by HPLC or NMR)[1]
Typical Yield 70-90% (dependent on crude purity)

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation tlc TLC Analysis (Determine Eluent) pack Pack Column (Silica Gel Slurry) tlc->pack load Dry Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry product Pure this compound dry->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column overload Column Overloaded? start->overload solvent Suboptimal Solvent System? start->solvent degradation Compound Degradation? start->degradation reduce_load Reduce Sample Amount overload->reduce_load optimize_solvent Re-optimize Eluent via TLC solvent->optimize_solvent change_stationary Change Stationary Phase (e.g., Alumina) degradation->change_stationary deactivate_silica Deactivate Silica with Base degradation->deactivate_silica

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

Technical Support Center: Bromination of 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylpyrimidine. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 4-methylpyrimidine, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Inefficient quenching of the reaction.1. Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide - NBS). 2. Gradually increase the reaction temperature while monitoring the reaction progress via TLC or GC-MS. 3. Extend the reaction time, tracking the consumption of the starting material. 4. Ensure proper quenching, for instance, by pouring the reaction mixture into a solution of a reducing agent like sodium bisulfite if bromine was used.[1]
Presence of a Significant Amount of Di-brominated Byproduct 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount of the brominating agent.[2] 2. Maintain the recommended reaction temperature.[2] 3. Monitor the reaction closely and stop it once the starting material is consumed.[2]
Formation of Isomeric Byproducts (e.g., 3-Bromo-4-methylpyrimidine) 1. Reaction conditions favoring electrophilic aromatic substitution at other positions. 2. Use of a non-selective brominating agent.1. Adjust reaction conditions (e.g., solvent, temperature) to favor bromination at the desired position. Direct electrophilic bromination can produce a mixture of isomers.[1] 2. Consider using a more regioselective bromination method if direct bromination is problematic.
Reaction with Solvent The solvent is participating in the reaction. For example, using methanol with NBS can sometimes lead to side reactions.[3][4]Choose an inert solvent for the reaction, such as carbon tetrachloride or acetonitrile, depending on the brominating agent and reaction conditions.[5][6]
Poor Separation of Products During Purification The polarity of the desired product and byproducts are very similar.1. Flash Column Chromatography: Optimize the eluent system to achieve better separation.[7] 2. Recrystallization: If the product is a solid, try different solvents or solvent mixtures to find conditions where the desired product crystallizes out, leaving impurities in the solution.[7] 3. Fractional Distillation: For liquid products with different boiling points, fractional distillation under reduced pressure can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 4-methylpyrimidine?

A1: The most prevalent side reactions include:

  • Over-bromination: Formation of di-brominated products is a common issue, especially with an excess of the brominating agent or prolonged reaction times.[2]

  • Isomer Formation: Direct bromination can lead to a mixture of isomers, such as 3-bromo-4-methylpyrimidine, in addition to the desired product.[1]

  • Reaction with Solvent: Certain solvents can react with the brominating agent or intermediates, leading to undesired byproducts.[3][4]

  • Formation of Phenolic Impurities: In certain reaction pathways, such as those involving diazonium salt intermediates, reaction with water can lead to the formation of hydroxylated byproducts.[2]

Q2: Which brominating agent is best for the bromination of 4-methylpyrimidine?

A2: The choice of brominating agent depends on the desired regioselectivity and reaction conditions. N-Bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic bromination and can also be used for electrophilic substitution on aromatic rings.[5][8] Elemental bromine (Br₂) is also used, often in the presence of a Lewis acid or under acidic conditions.[9] The selection should be based on literature precedents for similar substrates and the specific outcome you wish to achieve.

Q3: How can I monitor the progress of the bromination reaction?

A3: The progress of the reaction should be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This allows you to track the consumption of the starting material and the formation of the product and byproducts, helping to determine the optimal reaction time and prevent the formation of unwanted side products.

Q4: What are the recommended work-up and purification procedures?

A4: A typical work-up procedure involves quenching the reaction, followed by extraction and washing.[1][10]

  • Quenching: The reaction is often quenched by adding a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to consume any unreacted bromine.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[9]

  • Washing: The organic layer is washed with water and brine to remove water-soluble impurities.[10]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[10]

The crude product is then purified, most commonly by flash column chromatography, recrystallization, or distillation.[7]

Experimental Protocols

General Protocol for Bromination using N-Bromosuccinimide (NBS)

This protocol is a generalized procedure and may require optimization for specific applications.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidine in a suitable anhydrous solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide) to the flask.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

The following table summarizes yields from a study on the bromination of a bis-1,4-dihydropyridine derivative, which can provide some insight into the relative efficacy of different brominating agents and conditions, though the substrate is different from 4-methylpyrimidine.

EntryBrominating AgentSolventTime (h)Yield (%)Reference
1NBSMeOH4841[3]
2Pyridinium bromide–perbromideEtOAc/MeOH (1:3)465[3]
3Pyridinium bromide–perbromideEtOAc0.585[3][4]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-methylpyrimidine in anhydrous solvent add_reagents Add NBS and radical initiator start->add_reagents reflux Heat to reflux add_reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to room temperature monitor->cool filter_succinimide Filter succinimide cool->filter_succinimide wash Wash with Na2S2O3, water, and brine filter_succinimide->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A generalized workflow for the bromination of 4-methylpyrimidine using NBS.

Troubleshooting_Guide cluster_low_yield Low Yield cluster_byproducts Multiple Products cluster_purification Purification Issues start Analyze Crude Reaction Mixture check_reagents Check Reagent Activity start->check_reagents Low Yield stoichiometry Adjust Stoichiometry start->stoichiometry Byproducts optimize_column Optimize Chromatography start->optimize_column Purification Difficulty optimize_temp Optimize Temperature check_reagents->optimize_temp increase_time Increase Reaction Time optimize_temp->increase_time control_temp Control Temperature stoichiometry->control_temp change_solvent Change Solvent control_temp->change_solvent try_recrystallization Try Recrystallization optimize_column->try_recrystallization try_distillation Try Distillation try_recrystallization->try_distillation

Caption: A troubleshooting decision tree for common issues in the bromination of 4-methylpyrimidine.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-bromo-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The electron-deficient nature of the pyrimidine ring makes this compound a generally reactive substrate, but careful optimization is necessary to maximize yield and minimize side reactions.[1]

Q2: Which palladium catalyst systems are recommended for coupling with this compound?

A2: For routine couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can provide good to excellent yields.[2] For more challenging substrates or to achieve higher efficiency, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI precatalysts) are highly effective alternatives.[2]

Q3: Can I perform the Suzuki coupling of this compound under aerobic conditions?

A3: It is strongly advised to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[3][4]

Q4: My boronic acid is not commercially available. What is a reliable method to synthesize it?

A4: A common and convenient method for synthesizing boronic esters is through the Miyaura borylation reaction, which involves the cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. If using a Pd(0) catalyst like Pd(PPh₃)₄, handle it strictly under an inert atmosphere. Consider using a more robust pre-catalyst.
Inappropriate Base The choice of base is crucial for activating the boronic acid.[6] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[6]
Poor Solvent Choice The starting materials may have poor solubility in the chosen solvent. A mixture of a non-polar solvent (like 1,4-dioxane or toluene) and a polar solvent (like water or DMF) is often effective.[7][8]
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for potential decomposition.[3][8]
Catalyst Poisoning The pyridine nitrogen in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[8] Using ligands that are more strongly coordinating to palladium can mitigate this issue.
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid This is often caused by the presence of oxygen.[4] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Debromination of this compound This side reaction can be promoted by certain bases and high temperatures. Consider using a milder base or lowering the reaction temperature. The choice of catalyst and ligand can also influence the extent of debromination.
Protodeborylation of Boronic Acid The boronic acid can be unstable under the reaction conditions, leading to its decomposition. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this. Ensure all reagents and solvents are anhydrous.

Data Presentation: Comparison of Reaction Conditions for Analogous Substrates

The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling of brominated pyridine and pyrimidine derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Aryl HalideArylboronic AcidBaseSolventCatalystYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂OPd(dppf)Cl₂81[6]
4-bromotoluenePhenylboronic acidNa₂CO₃DMF/H₂OPd/NiFe₂O₄98[9]
5-bromo-2-methylpyridin-3-aminePhenylboronic acidK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄85[10]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-DioxanePd(PPh₃)₄60[7]

Note: The data presented is compiled from different sources, and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[6]

Table 2: Performance of Different Catalyst Systems

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85[2]
5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82[2]
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88[2]
5-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 85-95 °C).[10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow reagents 1. Combine Reactants (this compound, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst reaction 4. Heat & Stir (80-120 °C) catalyst->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Quench & Work-up monitor->workup purify 7. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree start Low Yield or No Reaction catalyst Check Catalyst Activity - Use fresh catalyst - Switch to pre-catalyst start->catalyst Possible Cause: Inactive Catalyst base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) start->base Possible Cause: Inappropriate Base solvent Optimize Solvent System - Check solubility - Try different solvent ratios start->solvent Possible Cause: Poor Solubility temp Increase Temperature Cautiously start->temp Possible Cause: Low Temperature

Caption: Troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-Bromo-4-methylpyrimidine. The following information is presented in a question-and-answer format to address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[2]

  • Heck Coupling: For C-C bond formation with alkenes.

  • Stille Coupling: For C-C bond formation using organostannane reagents.[3]

Q2: What are the key challenges when performing cross-coupling reactions with this compound?

A2: Researchers may encounter several challenges, including:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[4]

  • Low Reaction Yields: This can be due to suboptimal catalyst systems, reaction conditions, or side reactions.

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid or alkyne), and protodeboronation in Suzuki reactions.[5]

Q3: How does the 4-methyl group affect the reactivity of this compound?

A3: The 4-methyl group is an electron-donating group. This can slightly increase the electron density of the pyrimidine ring, which may subtly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. However, this effect is generally minor, and the substrate remains a viable partner for a range of cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a frequent issue that can be addressed by systematically evaluating the reaction components.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be effective for simple couplings, but more challenging transformations often require specialized ligands.

    • Recommendation: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4] For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is standard, although copper-free protocols exist.[2]

  • Base Selection: The choice of base is crucial and can be reaction-dependent.

    • Suzuki: K₃PO₄ and Cs₂CO₃ are often robust choices.

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6]

    • Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required.[2]

  • Solvent and Temperature: Ensure the solvent is anhydrous and degassed. The reaction temperature may need optimization; start at a moderate temperature (e.g., 80 °C) and increase if no reaction is observed.

  • Inert Atmosphere: Inadequate inert atmosphere can lead to catalyst decomposition and side reactions. Ensure all reagents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

Troubleshooting: Low Conversion start Low or No Conversion catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) start->catalyst Is catalyst system optimal? base Optimize Base (e.g., K₃PO₄, NaOtBu) catalyst->base No improvement success Improved Yield catalyst->success Yes solvent_temp Adjust Solvent & Temp. (e.g., Dioxane, 100°C) base->solvent_temp No improvement base->success Yes inert Ensure Inert Atmosphere (Degas Solvents) solvent_temp->inert No improvement solvent_temp->success Yes inert->success Yes

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Issue 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Solutions:

  • Hydrodehalogenation (Debromination):

    • Cause: Presence of a hydride source.

    • Solution: Ensure solvents are anhydrous and not a source of hydrides. In Buchwald-Hartwig aminations, careful selection of the base is important.[5]

  • Homocoupling of Coupling Partner:

    • Cause (Suzuki): Often caused by the presence of oxygen.[7]

    • Solution (Suzuki): Rigorously degas all solvents and reagents. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.[5]

    • Cause (Sonogashira - Glaser Coupling): Oxidative dimerization of the alkyne, especially with a copper co-catalyst.[5]

    • Solution (Sonogashira): Maintain a strictly anaerobic environment or use a copper-free protocol.[5]

  • Protodeboronation (Suzuki):

    • Cause: Replacement of the boronic acid group with a hydrogen, often in the presence of aqueous bases.[7]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or consider anhydrous reaction conditions.[7]

Data Presentation: Catalyst Systems for Cross-Coupling with Bromopyrimidines

The following tables summarize typical reaction conditions for various cross-coupling reactions with bromopyrimidine substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridines (Data is for the structurally analogous 5-bromo-2-methylpyridin-3-amine)[8]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78

Table 2: Buchwald-Hartwig Amination Conditions for 5-Bromopyrimidine [9]

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10018High
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018High
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11024Good

Table 3: Sonogashira Coupling Conditions for a 5-Halopyrimidine Derivative (Data is for 2-benzyloxy-5-iodopyrimidine, with comparable reactivity to 5-bromopyrimidine)[2]

Terminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar bromopyridines.[8][10]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Substrate, Reagent, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst reaction 4. Heat & Stir catalyst->reaction workup 5. Work-up & Extraction reaction->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A flowchart of the general experimental workflow for cross-coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific amines.[9][11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)-Br(L)₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd_amido R-Pd(II)-NR'R''(L)₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'R'' reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Removal of impurities from 5-Bromo-4-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-4-methylpyrimidine Synthesis

Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to impurity removal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how can I detect them?

The most common impurities encountered during the synthesis of this compound include unreacted starting materials, di-brominated species (e.g., 3,5-dibromo-4-methylpyrimidine), and residual high-boiling point solvents like N,N-Dimethylformamide (DMF).

Detection is typically achieved through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the presence of starting materials or major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the desired product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities by comparing the integration of characteristic peaks.

Q2: My reaction has gone to completion, but I'm struggling to remove the DMF solvent after workup. What is the best approach?

DMF is a high-boiling point, water-miscible solvent that can be challenging to remove. An effective method is a multi-step aqueous wash. For every 5 mL of DMF in your organic extract, washing with 5 portions of 10 mL water or saturated brine solution is a good practice to follow.[1] To further aid removal, an azeotropic distillation with a solvent like toluene can be performed under reduced pressure.[1]

Q3: My final product is a brown oil instead of the expected solid. What could be the cause and how can I purify it?

The formation of an oil can be due to the presence of residual solvents or other impurities that depress the melting point.[1]

  • Cause: This issue often arises from insufficient removal of DMF or the presence of colored impurities.

  • Solution: First, ensure all solvent is removed under high vacuum. If the product remains oily, purification is necessary. The two primary methods are:

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from both colored impurities and closely related byproducts.

Troubleshooting Guide

Problem 1: Di-brominated Impurity Detected in the Final Product

Question: My LC-MS and NMR analysis shows a significant amount of a di-brominated byproduct. How can I prevent its formation and remove it from my current batch?

Answer: The formation of di-brominated impurities is typically caused by the reaction temperature being too high or the use of excess brominating agent.[1]

Prevention:

  • Temperature Control: The bromination reaction can be exothermic. It is critical to maintain a controlled, low temperature (e.g., 0-20°C) during the addition of the brominating agent, such as N-Bromosuccinimide (NBS), by using an ice bath.[1]

  • Stoichiometry: Use a precise stoichiometric amount of the brominating agent relative to the starting material to minimize over-bromination.[1]

Removal: Di-brominated impurities can be challenging to remove due to similar polarity.

  • Flash Column Chromatography: This is the most reliable method. A carefully selected solvent gradient (e.g., an ethyl acetate/hexanes system) can effectively separate the mono- and di-brominated products.

  • Recrystallization: If there is a sufficient difference in solubility, fractional recrystallization may be attempted, though it is often less effective than chromatography.

Problem 2: Low Yield or Incomplete Conversion of Starting Material

Question: My TLC analysis indicates a significant amount of unreacted starting material even after the recommended reaction time. What steps should I take?

Answer: Low or incomplete conversion can stem from several factors, including reaction temperature, reagent quality, or insufficient reaction time.

Troubleshooting Steps:

  • Confirm Reagent Quality: Ensure that the starting materials and reagents are pure and that any reactive reagents (like NBS) have not degraded.

  • Extend Reaction Time: Continue to monitor the reaction by TLC. If conversion is slow but ongoing, extending the reaction time may be sufficient.

  • Increase Temperature: If the reaction has stalled at a low temperature, a gradual increase in temperature (e.g., to room temperature or slightly above) can increase the reaction rate. However, this must be done cautiously while monitoring for the formation of side products.[2][3]

The following workflow can guide your troubleshooting process:

G start Low Yield / Incomplete Conversion Detected check_reagents Verify Purity and Activity of Reagents start->check_reagents extend_time Extend Reaction Time and Monitor by TLC check_reagents->extend_time Reagents OK re_purify Re-purify Starting Materials if Necessary check_reagents->re_purify Impure Reagents increase_temp Gradually Increase Reaction Temperature extend_time->increase_temp Reaction Stalled success Reaction Complete extend_time->success Conversion Improves increase_temp->success Conversion Improves failure Consider Alternative Synthesis Route increase_temp->failure Side Products Form re_purify->start

Caption: Troubleshooting workflow for low reaction yield.

Purification Protocols and Data

Effective purification is critical for obtaining high-purity this compound. Below is a comparison of typical purities achieved with different methods and a general protocol for flash column chromatography.

Data Presentation: Purification Method Efficacy

This table summarizes illustrative data on the purity of a typical reaction mixture after applying different purification techniques.

Purification StagePurity (%) by LC-MSKey Impurities Removed
Crude Product~85%Unreacted starting material, di-brominated species, solvent
After Aqueous Workup~90%Water-soluble reagents, some residual DMF
After Recrystallization~96%Primarily unreacted starting material
After Column Chromatography>98%Di-brominated species and other minor byproducts
Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for purifying the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates

Methodology:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel to form a slurry, and then evaporate the solvent to get a dry, free-flowing powder.

  • Column Packing: Pack the column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the prepared sample powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 15% Ethyl Acetate in Hexanes) to elute the compounds. The non-polar di-brominated impurity will typically elute before the more polar mono-brominated product.

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The following diagram illustrates the general workflow for product purification.

G start Reaction Mixture (Crude Product) quench Quench Reaction (e.g., with water) start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Wash (Water/Brine) [Removes DMF, salts] extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purification Step (Chromatography or Recrystallization) concentrate->purify end Pure this compound purify->end

Caption: General workflow for reaction workup and purification.

References

Technical Support Center: 5-Bromo-4-methylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-4-methylpyrimidine coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound shows low or no conversion. What are the primary factors to investigate?

Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, active catalyst. Pre-catalysts, which are more stable and activate in situ, can offer better reproducibility.[1][2]

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich heterocycle like a pyrimidine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective than generic ligands like PPh₃.[3][4][5]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or stalled reaction. Most coupling reactions with bromopyrimidines require temperatures between 80-120 °C.[3][6] Cautiously increasing the temperature may improve conversion, but excessive heat can cause catalyst decomposition.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[4][7] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4][7]

Q2: I'm observing a significant amount of debrominated 4-methylpyrimidine as a byproduct. What causes this and how can I prevent it?

Debromination (or proto-dehalogenation) is a frequent side reaction where the bromine atom is replaced by a hydrogen.[4] This typically occurs when a palladium-hydride (Pd-H) species is formed, which then reacts with the starting material.[5]

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can readily generate hydride species. Strong alkoxide bases (e.g., NaOtBu) can be a source of hydrides, especially at high temperatures.[5] Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred.[4][5]

  • Solvent Selection: Protic solvents like alcohols or the presence of water can serve as hydride sources.[5] Using anhydrous, aprotic solvents such as 1,4-dioxane or toluene is recommended.[4][5] Impurities or degradation of solvents like DMF can also contribute.[5]

  • Ligand Effects: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling steps (transmetalation and reductive elimination), helping them outcompete the debromination pathway.[4][5]

  • Reagent Purity: Trace impurities in reagents, such as borane species in boronic acids, can also lead to the formation of Pd-H.[5]

Q3: In my Suzuki-Miyaura reaction, I'm seeing significant homocoupling of my boronic acid. How can I minimize this?

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[4][7]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Methods like freeze-pump-thaw cycles or sparging with argon for an extended period are effective.[7]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process to prevent oxygen from entering the flask.[4][7]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction by the boronic acid, a step that can contribute to homocoupling.[4]

Q4: How do I choose the right base and solvent for my coupling reaction?

The choice of base and solvent is interdependent and crucial for success. The base not only facilitates key steps in the catalytic cycle but its solubility and strength can dramatically impact the reaction outcome.

  • Base Selection: The base's primary role is to promote the transmetalation step in Suzuki couplings or to deprotonate the amine in Buchwald-Hartwig aminations.[1][8]

    • For Suzuki reactions , inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are robust choices. K₃PO₄ is often effective for heteroaryl halides.[3][4]

    • For Buchwald-Hartwig aminations , strong bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common, but weaker bases may be needed for sensitive substrates.[5][8]

  • Solvent Selection: The solvent must dissolve the reactants and the base to a sufficient degree.

    • Aprotic solvents like 1,4-dioxane, toluene, or THF are widely used.[3][4]

    • Often, an aqueous co-solvent is used in Suzuki reactions, which can help dissolve the inorganic base and facilitate the reaction.[3] However, ensure conditions remain anhydrous if debromination is an issue.[7]

    • For challenging aminations, higher boiling point solvents like toluene or dioxane are common.[6]

Troubleshooting Workflow

If you are experiencing low conversion, follow this decision tree to diagnose the potential issue.

G start Low Conversion or Yield q1 Starting Material (SM) Consumed? start->q1 a1_no No / Incomplete Conversion q1->a1_no No a1_yes Yes / SM Consumed q1->a1_yes Yes cause1 Inactive Catalyst a1_no->cause1 cause2 Incorrect Conditions a1_no->cause2 cause3 Poor Reagent Quality a1_no->cause3 cause4 Side Reactions (e.g., Debromination) a1_no->cause4 cause5 Product Degradation a1_yes->cause5 cause6 Poor Workup/Isolation a1_yes->cause6 sol1 Use fresh catalyst / pre-catalyst. Check ligand choice. cause1->sol1 sol2 Increase temperature. Increase reaction time. Screen bases/solvents. cause2->sol2 sol3 Use anhydrous solvents. Degas reagents thoroughly. Verify SM purity. cause3->sol3 sol4 Switch to weaker base. Use anhydrous solvent. Change ligand. cause4->sol4 sol5 Lower reaction temp. Reduce reaction time. Check for stability issues. cause5->sol5 sol6 Optimize extraction pH. Check for product solubility. Analyze aqueous layer. cause6->sol6

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Data Presentation: Recommended Starting Conditions

These tables provide general starting points for reaction optimization. Conditions may need to be fine-tuned for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Starting Conditions
ComponentRecommendationRationale / Notes
Palladium Precursor Pd(PPh₃)₄, Pd₂(dba)₃, or a palladacycle (e.g., XPhos Pd G3)Pre-catalysts can offer higher activity and reproducibility.[7]
Catalyst Loading 1-5 mol%Start higher (5 mol%) and reduce upon successful coupling.[3]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Essential for coupling with electron-rich heteroaryl bromides.[3][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents)K₃PO₄ is a robust choice for many heteroaryl couplings.[3][4]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMFAn aqueous co-solvent often improves reaction rates by dissolving the base.[3]
Temperature 80-110 °CHigher temperatures are often required for heteroaryl bromides.[3]
Table 2: Buchwald-Hartwig Amination Starting Conditions
ComponentRecommendationRationale / Notes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective precursors for C-N coupling.[8][9]
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging amines.[8]
Ligand Xantphos, BINAP, or bulky biaryl phosphines (e.g., XPhos)Ligand choice is critical and often depends on the amine substrate.[8][9]
Base NaOtBu, KOtBu, K₃PO₄ (1.4-2.0 equivalents)Strong bases are typically required to deprotonate the amine.[8][9]
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous solvents are critical to prevent side reactions.[6][8]
Temperature 80-110 °CHigher temperatures are generally needed to drive C-N bond formation.[6]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point. All glassware should be oven- or flame-dried before use.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.

Catalytic Cycle Visualization

Understanding the key steps of the catalytic cycle can help diagnose which part of the reaction may be failing.

G cluster_0 pd0 Pd(0)L_n Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation (Base assisted) l_oa [Ar-Pd(II)(Br)L_n] product_complex Product Complex tm_complex->product_complex l_tm [Ar-Pd(II)(R)L_n] product_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) product_complex->product pyrimidine This compound (Ar-Br) pyrimidine->oa_complex boronic Coupling Partner (e.g., R-B(OH)₂) boronic->tm_complex byproduct1 Br- byproduct2 M-Br + B(OH)₂⁻

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Preventing debromination of 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted debromination of 5-Bromo-4-methylpyrimidine during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem when working with this compound?

A1: Debromination is a chemical reaction where the bromine atom on the this compound is replaced with a hydrogen atom, leading to the formation of 4-methylpyrimidine as an undesired byproduct. This is problematic because it consumes the starting material, reduces the overall yield of the desired product, and complicates the purification process. The bromine atom at the 5-position is often a crucial handle for introducing further molecular complexity through reactions like cross-coupling, so its premature removal hinders the planned synthetic route.[1]

Q2: What are the most common causes of debromination for this compound?

A2: The primary causes of debromination, also known as hydrodehalogenation, for aryl bromides like this compound can be broadly categorized based on the reaction type:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig):

    • Hydride Sources: The presence of reducing agents, often generated in situ, is a major contributor. These can originate from the base, solvent (especially alcohols), or trace water impurities.[2][3][4]

    • Reaction Conditions: High temperatures and extended reaction times can increase the rate of debromination.[1][2]

    • Catalyst System: The choice of palladium catalyst and ligands can influence the competition between the desired cross-coupling and the debromination side reaction.[1][2]

  • Lithiation (Metal-Halogen Exchange):

    • Protic Impurities: Organolithium intermediates are extremely basic and will be rapidly quenched by any trace amounts of water or other protic solvents in the reaction mixture, leading to the protonated (debrominated) product.[5][6]

    • Reagent Choice and Stoichiometry: The organolithium reagent itself can sometimes lead to side reactions. For instance, the byproduct of n-BuLi lithiation (butyl bromide) can potentially react with the lithiated species.[7]

    • Temperature: While lithiation is typically performed at low temperatures, improper temperature control can lead to instability of the organolithium intermediate and side reactions.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Significant Debromination during Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 5-aryl-4-methylpyrimidine.

  • Presence of a major byproduct identified as 4-methylpyrimidine by LC-MS or NMR.

  • Complex purification due to similar polarities of the product and byproduct.

Troubleshooting Workflow:

Start Debromination Observed in Suzuki Coupling Base Step 1: Evaluate the Base Start->Base Is a strong base (e.g., NaOH, NaOt-Bu) being used? Temp Step 2: Assess Temperature & Time Base->Temp Switch to weaker inorganic base (e.g., K3PO4, Cs2CO3, K2CO3) Catalyst Step 3: Analyze Catalyst System Temp->Catalyst Lower reaction temperature (e.g., 60-80 °C) and monitor reaction closely. Solvent Step 4: Check Solvents & Reagents Catalyst->Solvent Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). End Debromination Minimized Solvent->End Use anhydrous, degassed aprotic solvents (e.g., dioxane, toluene, THF).

Caption: A systematic workflow for troubleshooting debromination in Suzuki coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][8][9]Strong bases can generate hydride species that are often the primary cause of reductive debromination. Weaker bases are less prone to this side reaction.[8]
Temperature Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60–80 °C) for a longer duration.[2][8]Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[8]
Catalyst/Ligand Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2][9]These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway. They also help to stabilize the catalytic species.[8][9]
Solvent Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols.[2][8]Protic solvents can act as a source of protons or hydrides, which directly lead to the formation of the debrominated byproduct.[2] Rigorous degassing removes oxygen which can affect catalyst performance.[3]

Experimental Protocol: Low-Debromination Suzuki-Miyaura Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[8]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[8]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Debromination During Lithiation (Metal-Halogen Exchange)

Symptoms:

  • Formation of 4-methylpyrimidine after quenching the reaction with an electrophile.

  • Low yield of the desired 5-substituted-4-methylpyrimidine.

  • Recovery of starting material, suggesting incomplete lithiation or rapid quenching.

Troubleshooting Workflow:

Start Debromination Observed in Lithiation Reaction Solvent Step 1: Ensure Anhydrous Conditions Start->Solvent Is the solvent rigorously dried? Temp Step 2: Maintain Low Temperature Solvent->Temp Dry THF over Na/benzophenone or use freshly opened anhydrous solvent. Reagent Step 3: Evaluate Organolithium Reagent Temp->Reagent Maintain temperature at -78 °C (dry ice/acetone bath) throughout the addition. Quench Step 4: Optimize Electrophile Addition Reagent->Quench Consider using 2 equiv. of t-BuLi instead of n-BuLi. End Successful Lithiation Quench->End Add electrophile as soon as Li-Br exchange is complete (typically minutes).

Caption: Troubleshooting workflow for debromination during lithiation.

Detailed Recommendations:

ParameterRecommendationRationale
Solvent Purity Use rigorously dried and degassed solvents. THF should be freshly distilled from sodium/benzophenone or a freshly opened bottle of anhydrous solvent should be used.[5]Organolithium reagents are extremely strong bases and will be quenched by even trace amounts of water, leading to the debrominated product.[5][6]
Temperature Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of the organolithium reagent and before the addition of the electrophile.[6][7]Low temperatures are critical to maintain the stability of the lithiated pyrimidine intermediate and prevent side reactions.[6]
Organolithium Reagent Consider using 2 equivalents of t-BuLi instead of n-BuLi.[7]The first equivalent of t-BuLi performs the lithium-halogen exchange. The second equivalent causes an E2 elimination of the t-BuBr byproduct to form unreactive isobutylene, preventing potential side reactions of the alkyl bromide.[7]
Addition/Quenching Add the organolithium reagent slowly to the solution of this compound. Once the addition is complete, add the electrophile promptly.[5][8]Slow addition of the organolithium reagent helps to control the exotherm and minimize localized heating.[8] Lithium-halogen exchange is very rapid, often complete in seconds to minutes. Prolonged stirring before adding the electrophile increases the chance of side reactions.[5]

Experimental Protocol: Clean Lithiation and Quenching

  • Setup: Dry all glassware in an oven overnight and assemble hot under a stream of inert gas (Argon or Nitrogen).

  • Reactant Preparation: To the reaction flask, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) or t-BuLi (2.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 5-15 minutes.

  • Quenching: Add the desired electrophile (1.2 equiv) as a solution in anhydrous THF to the reaction mixture at -78 °C.

  • Warming and Work-up: After stirring for an appropriate time (typically 1-2 hours at -78 °C), allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

Managing reaction temperature for selective bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing reaction temperature to achieve selective bromination. Below are troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature fundamentally influence the selectivity of a bromination reaction?

A1: Reaction temperature is a critical parameter that governs the selectivity of many bromination reactions by determining whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest (the kinetic product) because there is insufficient energy to overcome the activation barrier for the reverse reaction.[1] Conversely, at higher temperatures, the reaction can become thermodynamically controlled, allowing for the equilibration of products and favoring the most stable product (the thermodynamic product).[1]

Q2: I'm observing poor regioselectivity in my electrophilic aromatic bromination. What is the likely cause and how can I fix it?

A2: A common cause of poor regioselectivity in electrophilic aromatic bromination is a reaction temperature that is too high, leading to a mixture of isomers.[1] To enhance selectivity, particularly for the para-isomer, it is advisable to conduct the reaction at the lowest effective temperature.[2] For some substrates, this may require temperatures as low as -30°C to -78°C.[1][2]

Q3: Why is free-radical bromination significantly more selective than free-radical chlorination, and how does temperature play a role?

A3: The high regioselectivity of free-radical bromination is explained by Hammond's postulate. The hydrogen abstraction step in bromination is endothermic, leading to a "late" transition state that closely resembles the alkyl radical product.[1] This means the stability of the resulting radical (tertiary > secondary > primary) has a more pronounced effect on the activation energy, resulting in greater selectivity.[1] In contrast, the hydrogen abstraction in chlorination is exothermic with an "early" transition state that resembles the reactants, making it less sensitive to radical stability.[1] Lowering the temperature in free-radical brominations further enhances this inherent selectivity.[1]

Q4: I am performing an α-bromination of a ketone and getting di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?

A4: The formation of di-brominated products in α-bromination of ketones can be caused by an excess of the brominating agent or a reaction temperature that is too high.[3] To favor mono-bromination, use a stoichiometric amount of the brominating agent and consider lowering the reaction temperature.[3] Acid-catalyzed bromination, which proceeds through an enol intermediate, generally favors monohalogenation because the introduction of the first bromine atom decreases the basicity of the carbonyl oxygen, slowing down subsequent enol formation.[3]

Q5: Are there safer alternatives to using elemental bromine (Br₂), and do they have different temperature requirements?

A5: Yes, N-bromosuccinimide (NBS) is a widely used and safer solid alternative to liquid bromine for various bromination reactions.[1] The optimal temperature for NBS reactions depends on the specific transformation. For instance, in the highly selective bromination of catechol, the reaction is initiated at -30°C with NBS.[1][2] For benzylic brominations, NBS is often used at elevated temperatures with a radical initiator.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Bromination

Possible Cause Troubleshooting Step
Reaction temperature is too high.Lower the reaction temperature significantly. For highly activated systems, temperatures of -30°C to -78°C may be necessary to achieve high selectivity.[1][2]
Incorrect choice of brominating agent.For reactions requiring high selectivity, consider a milder brominating agent like N-bromosuccinimide (NBS) in conjunction with a suitable catalyst.[1]
Reaction is under thermodynamic control.To obtain the kinetic isomer, ensure the reaction is conducted at a sufficiently low temperature to prevent equilibration to the more stable thermodynamic product.[1]
Solvent effects.The polarity of the solvent can impact regioselectivity. It may be beneficial to screen different solvents to optimize conditions for your specific substrate.[1]

Issue 2: Formation of Multiple Products in Free-Radical Bromination

Possible Cause Troubleshooting Step
High reaction temperature.Lowering the reaction temperature will increase the selectivity of the bromine radical for the most stable radical intermediate.[1]
Reaction initiated by light.To prevent unwanted radical reactions, especially when an ionic pathway is desired, shield the reaction vessel from UV light by covering it with aluminum foil.[5]
Incorrect starting material to bromine ratio.In some cases, like methane bromination, a high methane-to-bromine ratio is necessary to favor monochlorination.

Issue 3: Uncontrolled Exothermic Reaction

Possible Cause Troubleshooting Step
Brominating agent added too quickly.Many bromination reactions are exothermic.[1] Add the brominating agent slowly and dropwise to maintain control over the internal temperature.[3][6]
Inefficient cooling.Ensure the reaction flask is adequately cooled using an ice bath or other appropriate cooling system, especially during the addition of the brominating agent.[3]

Quantitative Data on Temperature Effects

The following table summarizes the impact of temperature on the selectivity and yield of various bromination reactions.

Substrate Brominating Agent Temperature (°C) Solvent Product(s) and Selectivity/Yield
CatecholNBS/HBF₄-30 to room tempAcetonitrile100% yield of 4-bromobenzene-1,2-diol.[1][2]
Substituted AcetophenonePyridine hydrobromide perbromide90Acetic AcidYields α-bromoacetophenone derivative.[3]
AcetophenoneBromine/HCl0-5MethanolYields α-bromoacetophenone.[3]
MethaneBromine525Gas Phase73.5% conversion, 69.5% selectivity for CH₃Br.[7][8]
Aromatic CompoundsBr₂/BrF₃-10 to 30Neat or minimal solventInstantaneous bromination.[6]

Experimental Protocols

Protocol 1: Regiospecific Bromination of Catechol

  • Objective: To synthesize 4-bromobenzene-1,2-diol with high regioselectivity.

  • Materials: Catechol, N-bromosuccinimide (NBS), Fluoroboric acid (HBF₄), Acetonitrile.

  • Procedure:

    • Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to -30°C using a dry ice/acetone bath.[1][2]

    • Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature overnight.

    • Upon completion, quench the reaction and perform a standard aqueous workup and purification.[1]

Protocol 2: α-Bromination of Acetophenone using Bromine in Methanol

  • Objective: To synthesize α-bromoacetophenone.

  • Materials: Acetophenone, Bromine, Methanol, Concentrated HCl, Ethyl acetate, 10% Sodium bicarbonate solution.

  • Procedure:

    • Dissolve acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask.

    • Add concentrated HCl (1 mL).

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of bromine (2 mmol) in methanol (10 mL) dropwise while stirring.

    • Continue stirring at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a 10% sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 25 mL).[3]

Visualizations

Temperature_Control_Workflow cluster_start Start cluster_planning Reaction Planning cluster_execution Execution & Monitoring cluster_analysis Analysis & Troubleshooting start Define Desired Bromination Product (Kinetic vs. Thermodynamic) select_temp Select Initial Reaction Temperature start->select_temp low_temp Low Temperature (-78°C to 0°C) Favors Kinetic Product select_temp->low_temp If Kinetic Product is Desired high_temp High Temperature (RT to Reflux) Favors Thermodynamic Product select_temp->high_temp If Thermodynamic Product is Desired run_reaction Run Reaction with Controlled Temperature low_temp->run_reaction high_temp->run_reaction monitor Monitor Reaction (TLC, GC, etc.) run_reaction->monitor analyze Analyze Product Mixture monitor->analyze desired_product Desired Selectivity Achieved analyze->desired_product Yes poor_selectivity Poor Selectivity or Side Products analyze->poor_selectivity No adjust_temp Adjust Temperature (Lower for Kinetic, Higher for Thermodynamic) poor_selectivity->adjust_temp adjust_temp->run_reaction

Caption: Experimental workflow for managing reaction temperature in selective bromination.

G cluster_0 Kinetic vs. Thermodynamic Control cluster_1 Temperature Influence Reactants Reactants Transition_State_K TS_K Reactants->Transition_State_K Lower Ea Transition_State_T TS_T Reactants->Transition_State_T Higher Ea Kinetic_Product Kinetic Product (Forms Faster) Transition_State_K->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) Transition_State_T->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Higher Temp & Sufficient Energy Low_Temp Low Temperature Low_Temp->Kinetic_Product Favors High_Temp High Temperature High_Temp->Thermodynamic_Product Favors

Caption: Relationship between temperature, and kinetic vs. thermodynamic products.

References

Technical Support Center: Synthesis of 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedure for the synthesis of 5-Bromo-4-methylpyrimidine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for the synthesis of this compound?

A1: A common work-up procedure involves quenching the reaction, followed by extraction and washing. After the reaction is complete, it is typically quenched with water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is often washed with an aqueous basic solution, like sodium hydroxide, to remove acidic impurities, followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: How can I monitor the progress of the work-up procedure?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the separation of your product from impurities during the extraction and washing steps. By spotting the organic layer on a TLC plate and eluting with an appropriate solvent system, you can visualize the presence of your desired product and any remaining impurities.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts could include isomers or di-brominated species. The acidic or basic washes during the work-up are designed to remove many of these impurities.

Q4: What is the best method to purify the crude this compound?

A4: Silica gel column chromatography is a highly effective method for purifying the crude product.[1] A solvent system of hexane and ethyl acetate is commonly used as the eluent.[1] The optimal ratio of these solvents should be determined by TLC to achieve good separation. Recrystallization can also be a viable purification method if a suitable solvent is found.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of this compound.

Problem Possible Cause Solution
Low or No Product Yield After Work-up Incomplete reaction.Before starting the work-up, ensure the reaction has gone to completion using a monitoring technique like TLC or LC-MS.
Product is partially soluble in the aqueous layer.Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product in the aqueous phase.
Product loss during extraction.Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete removal of the product from the aqueous layer.
Formation of an Emulsion During Extraction The organic and aqueous layers are not separating cleanly.Add a small amount of brine to the separatory funnel and gently swirl. Let the mixture stand for a longer period to allow the layers to separate. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it.
Crude Product is an Oil Instead of a Solid Presence of residual solvent.Ensure the solvent has been completely removed under reduced pressure. If necessary, use a high-vacuum pump.
Presence of impurities lowering the melting point.Proceed with purification by column chromatography to isolate the pure solid product.
Poor Separation During Column Chromatography Incorrect eluent system.Optimize the eluent system using TLC. The ideal system should give your product an Rf value of 0.2-0.3 for good separation. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve separation.
Column overloading.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. Using too much sample will result in poor separation.
Compound degrading on silica.If your compound is acid-sensitive, you can neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Experimental Protocols

General Aqueous Work-up Procedure

This protocol is a general guideline and may need to be optimized based on the specific reaction scale and conditions.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with a 1 M aqueous sodium hydroxide solution to remove acidic impurities.[1] Follow this with a wash with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography
  • Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.[1]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reaction_Mixture Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (aq. NaOH, Brine) Extraction->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Crude Product Pure_Product Pure 5-Bromo-4- methylpyrimidine Column_Chromatography->Pure_Product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_separation Separation Problems cluster_product_form Product Form Start Work-up Issue? Low_Yield Low_Yield Start->Low_Yield Yes Separation_Problems Separation_Problems Start->Separation_Problems No Incomplete_Reaction Incomplete Reaction? Aqueous_Solubility Product in Aqueous Layer? Emulsion Emulsion Formation? Poor_Column_Sep Poor Column Separation? Oily_Product Product is an Oil? Low_Yield->Incomplete_Reaction Low_Yield->Aqueous_Solubility Separation_Problems->Emulsion Separation_Problems->Poor_Column_Sep Product_Form Product_Form Separation_Problems->Product_Form If separation is ok Product_Form->Oily_Product

Caption: Logical relationships for troubleshooting common work-up issues.

References

Validation & Comparative

¹H NMR Analysis for Structure Confirmation of 5-Bromo-4-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-4-methylpyrimidine against its non-brominated analogue, 4-methylpyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural confirmation of this compound. The guide includes predicted and experimental data, detailed experimental protocols, and a structural diagram to illustrate proton environments.

Introduction

¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the synthesis of substituted pyrimidines, such as the pharmaceutically relevant intermediate this compound, confirming the precise substitution pattern is critical. This guide compares the ¹H NMR spectrum of this compound with that of the well-characterized 4-methylpyrimidine to highlight the key spectral differences that arise from the introduction of a bromine atom at the 5-position.

Comparative ¹H NMR Data

The introduction of an electron-withdrawing bromine atom at the 5-position of the pyrimidine ring induces notable downfield shifts in the signals of the adjacent protons. The following table summarizes the experimental ¹H NMR data for 4-methylpyrimidine and the predicted data for this compound. The predictions are based on established substituent effects on the pyrimidine ring system. The spectrum of 4-methylpyrimidine shows characteristic signals for the three aromatic protons and the methyl group.[1] In contrast, for this compound, the proton at the 5-position is absent, and the remaining protons at positions 2 and 6 are expected to be shifted downfield due to the deshielding effect of the adjacent bromine atom. The chemical shift of the methyl group is anticipated to be less affected.

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity
4-Methylpyrimidine H-29.10Doublet
H-57.20Doublet
H-68.58Doublet
-CH₃2.54Singlet
This compound H-2~9.15Singlet
H-6~8.85Singlet
-CH₃~2.60Singlet

Note: Predicted values for this compound are estimated based on data from analogous compounds.[2]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for the structural confirmation of this compound.

Materials and Equipment:

  • 5-10 mg of the synthesized this compound sample

  • 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following typical acquisition parameters for a ¹H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): Approximately 20 ppm, centered around 5-6 ppm.

  • Data Processing: After acquisition, perform the following processing steps:

    • Fourier Transform (FT) the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Structure and Proton Environments

The following diagram illustrates the structures of 4-methylpyrimidine and this compound, highlighting the different proton environments that give rise to their distinct ¹H NMR spectra.

Caption: Molecular structures and proton assignments for ¹H NMR analysis.

Conclusion

The ¹H NMR analysis provides a clear and definitive method for the structural confirmation of this compound. The key diagnostic features in the spectrum are the absence of a signal in the ~7.2 ppm region (corresponding to H-5) and the downfield shift of the H-6 proton signal to approximately 8.85 ppm. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers in synthetic and medicinal chemistry.

References

A Comparative Guide to Pyrimidine Bromination: Moving Beyond N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, the introduction of a bromine atom is a critical step for further functionalization. While N-Bromosuccinimide (NBS) has traditionally been a go-to reagent for this transformation, a range of alternative reagents offer distinct advantages in terms of efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of key alternatives to NBS for the bromination of pyrimidines, supported by experimental data and detailed protocols.

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes direct electrophilic substitution like bromination more challenging compared to electron-rich aromatic rings.[1] Consequently, electrophilic attack preferentially occurs at the C-5 position, the least electron-deficient position on the ring.[1][2] The choice of brominating agent can significantly influence the reaction's success, particularly when dealing with sensitive or complex pyrimidine derivatives.

Comparative Performance of Brominating Reagents

The selection of an appropriate brominating agent is contingent on factors such as the substrate's reactivity, desired selectivity, scalability, and safety considerations. Below is a summary of the performance of common brominating agents for pyrimidine derivatives based on reported experimental data.

ReagentSubstrate ExampleSolventTemperature (°C)TimeYield (%)Reference
N-Bromosuccinimide (NBS) Uracil/Cytidine DerivativesDMF or Ionic LiquidsRoom TemperatureVariesVaries[1][3]
Electron-rich PyrimidinesVariousRoom Temp. to 100°CVariesVaries[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 2′,3′,5′-tri-O-acetyluridineCH₂Cl₂Room Temperature28 h95[3]
2′,3′,5′-tri-O-acetyluridine (with TMSOTf)CH₂Cl₂Room Temperature6 h94[3]
Unprotected UridineDMFRoom Temperature20 min75[3]
Molecular Bromine (Br₂) Pyrimidine HydrochlorideNitrobenzene125–1352–6 hGood[1][4]
Pyrimidine HydrochlorideNeat1603 hNot Specified[1]
Sodium Monobromoisocyanurate (SMBI) Uridine10% H₂O-CH₃CNRoom Temperature30 min94[5][6]
Cytidine10% H₂O-CH₃CNRoom Temperature3 h83[6]
Bromide-Bromate Couple Electron-rich HeterocyclesAqueous MediumMild ConditionsVariesGood[7][8]

In-Depth Look at the Alternatives

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH has emerged as a highly effective and cost-efficient alternative to NBS.[9][10] It is a crystalline powder that is easier to handle than liquid bromine.[9] DBDMH can act as an electrophilic brominating agent for electron-rich aromatic rings, including pyrimidines, often in the presence of an acid catalyst.[3][9]

Advantages:

  • Similar reactivity to NBS.[9]

  • Reduced cost and byproduct formation compared to NBS.[9]

  • Can be used for both benzylic and aromatic ring brominations.[9]

  • The addition of Lewis acids can significantly enhance reaction rates.[3]

Disadvantages:

  • Like NBS, it can be incompatible with certain solvents, potentially leading to runaway reactions.[11]

Molecular Bromine (Br₂)

Direct bromination with liquid bromine is a long-standing method.[1] However, it often requires harsh reaction conditions, such as high temperatures and the use of the pyrimidine as a hydrogen halide salt to facilitate the reaction.[1][4]

Advantages:

  • A fundamental and potent brominating agent.

  • Can be cost-effective for large-scale synthesis.

Disadvantages:

  • Highly corrosive and toxic, requiring careful handling.[12]

  • Reactions often require high temperatures and can lack selectivity.[1][4]

Sodium Monobromoisocyanurate (SMBI)

SMBI is another efficient brominating agent that has demonstrated excellent performance in the bromination of nucleosides at the C-5 position of pyrimidines.[5][6] It offers a facile and effective methodology with moderate to high yields.[5]

Advantages:

  • Efficient for both unprotected and protected nucleosides.[5][6]

  • Reactions can be rapid, often completing within minutes to a few hours at room temperature.[5][6]

Disadvantages:

  • May require the addition of other reagents like sodium azide in some protocols.[5][6]

Green Bromination Approaches

In response to growing environmental concerns, greener bromination methods have been developed. These approaches aim to replace hazardous reagents with more benign alternatives and utilize environmentally friendly solvents.[13]

One such method involves the use of a bromide-bromate couple in an aqueous medium.[7][8] This system generates the reactive brominating species in situ, avoiding the handling of molecular bromine.[7] Another approach utilizes hydrogen peroxide and an ammonium halide in acetic acid, offering yields and purities comparable to those achieved with NBS.[14]

Advantages:

  • Reduced environmental impact and improved safety profiles.[13]

  • Avoids the use of toxic reagents and solvents.[7][13]

Disadvantages:

  • May not be suitable for all pyrimidine substrates.

  • Reaction conditions may require optimization for specific applications.

Experimental Protocols

Below are detailed methodologies for key bromination experiments.

Protocol 1: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from the bromination of uridine derivatives.[3]

Materials:

  • Pyrimidine substrate (e.g., 2′,3′,5′-tri-O-acetyluridine)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dichloromethane (CH₂Cl₂)

  • (Optional) Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Procedure:

  • Dissolve the pyrimidine substrate (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask.

  • Add DBDMH (0.55 mmol, 1.1 bromine equivalents) to the solution.

  • (Optional) For enhanced reactivity, add a catalytic amount of TMSOTf (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Direct Bromination with Molecular Bromine (Br₂)

This protocol is based on the bromination of pyrimidine hydrochloride.[1][4]

Materials:

  • Pyrimidine hydrochloride

  • Nitrobenzene

  • Bromine (Br₂)

Procedure:

  • Suspend pyrimidine hydrochloride (0.25 mole) in nitrobenzene (30 ml) in a three-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel.

  • Heat the mixture to 125-135°C with stirring.

  • Add bromine (Br₂) dropwise to the heated mixture over 30 to 90 minutes.

  • Maintain the reaction mixture at 125-135°C for an additional 2 to 6 hours.

  • Allow the mixture to cool to room temperature.

  • Proceed with appropriate work-up and purification steps, such as neutralization, extraction, and crystallization.

Protocol 3: Bromination with Sodium Monobromoisocyanurate (SMBI)

This protocol is adapted from the bromination of uridine.[5][6]

Materials:

  • Uridine (1.0 mmol)

  • Sodium monobromoisocyanurate (SMBI) (1.05 mmol)

  • Sodium azide (NaN₃) (4.0 mmol)

  • 10% aqueous Acetonitrile (H₂O:CH₃CN 1:9)

Procedure:

  • Dissolve uridine (1.0 mmol) in 10% aqueous acetonitrile (10 mL) in a round-bottom flask.

  • Add sodium azide (4.0 mmol) to the solution.

  • Add SMBI (1.05 mmol) to the mixture at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.

Visualizing the Selection Process

The decision-making process for selecting an appropriate brominating agent can be visualized as a workflow.

Bromination_Reagent_Selection Workflow for Pyrimidine Bromination Reagent Selection A Define Pyrimidine Substrate (e.g., nucleoside, simple pyrimidine) B Assess Substrate Reactivity (electron-rich vs. electron-poor) A->B D Evaluate Reagent Options B->D C Consider Reaction Scale & Safety C->D E NBS (Baseline) D->E Standard F DBDMH (Cost-effective, Enhanced with Lewis Acids) D->F Alternative G Br₂ (Harsh Conditions, Potent) D->G Alternative H SMBI (Mild, High Yield for Nucleosides) D->H Alternative I Green Alternatives (Aqueous, Safer) D->I Alternative J Perform Small-Scale Test Reactions E->J F->J G->J H->J I->J K Analyze Yield, Purity, and Byproducts J->K L Select Optimal Reagent and Scale-Up K->L

Caption: A flowchart for selecting a suitable pyrimidine brominating agent.

Conclusion

While NBS remains a widely used reagent for pyrimidine bromination, several viable alternatives offer significant benefits. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a cost-effective and highly efficient substitute, particularly when its reactivity is enhanced with Lewis acids. For sensitive substrates like nucleosides, sodium monobromoisocyanurate (SMBI) provides a mild and high-yielding option. For large-scale industrial processes where cost is paramount, traditional methods with molecular bromine may still be considered, albeit with significant safety precautions. Furthermore, the development of greener bromination protocols offers a promising path toward more sustainable chemical synthesis. The choice of the optimal reagent will ultimately depend on a careful evaluation of the specific pyrimidine substrate, reaction scale, and the overarching goals of the research or development program.

References

A Comparative Guide to 5-Bromo-4-methylpyrimidine and 5-Chloro-4-methylpyrimidine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly in the realm of medicinal chemistry and materials science, the choice of starting materials is a critical determinant of reaction efficiency and overall yield. Halogenated pyrimidines are versatile building blocks, offering a reactive handle for the introduction of various functionalities through cross-coupling reactions. This guide provides a comprehensive comparison of two such building blocks, 5-bromo-4-methylpyrimidine and 5-chloro-4-methylpyrimidine, in the context of widely-used palladium-catalyzed coupling reactions.

The fundamental difference in reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds underpins the comparative performance of these two substrates. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The C-Br bond is weaker than the C-Cl bond, leading to a generally higher reactivity for brominated substrates.[1] This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times when using this compound compared to its chloro-analogue.[1] Conversely, aryl chlorides are typically less expensive and more readily available, making them attractive substrates from an economic standpoint, though their lower reactivity can present synthetic challenges.[2][3]

This guide presents a summary of their performance in Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, supported by representative experimental data and detailed protocols.

Comparative Performance in Coupling Reactions

The following tables summarize the expected relative performance and representative conditions for the coupling of this compound and 5-chloro-4-methylpyrimidine. It is important to note that direct, side-by-side comparative studies for these exact substrates are not extensively published; therefore, the data is compiled from general principles of aryl halide reactivity and specific examples of similar substrates.

Table 1: Suzuki-Miyaura Coupling

ParameterThis compound5-Chloro-4-methylpyrimidine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos)
Typical Conditions 80-100 °C, shorter reaction timesHigher temperatures (>100 °C), longer reaction times
Representative Yield Good to ExcellentModerate to Good (highly dependent on catalyst and ligand)

Table 2: Stille Coupling

ParameterThis compound5-Chloro-4-methylpyrimidine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd₂(dba)₃ with electron-rich phosphine ligands (e.g., P(t-Bu)₃)
Typical Conditions 90-110 °CElevated temperatures, often requires activating additives
Representative Yield Good to ExcellentFair to Good (often requires more specialized conditions)

Table 3: Sonogashira Coupling

ParameterThis compound5-Chloro-4-methylpyrimidine
Relative Reactivity HigherSignificantly Lower
Typical Catalyst Pd(PPh₃)₄/CuIMore specialized palladium catalysts, often copper-free systems
Typical Conditions Room temperature to 80 °CHigher temperatures and more complex catalyst systems
Representative Yield Good to ExcellentLower and more variable, challenging for unactivated chlorides

Experimental Protocols

The following are detailed, representative methodologies for key coupling reactions.

Suzuki-Miyaura Coupling: General Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-methylpyrimidine halide with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halopyrimidine, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Purification (e.g., Chromatography) F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In a Schlenk flask, combine 5-halo-4-methylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). For the chloro-substrate, a more specialized catalyst system like Pd₂(dba)₃ with a ligand such as XPhos may be required. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (4:1).

  • Reaction: Stir the mixture at 80-100 °C. For 5-chloro-4-methylpyrimidine, a higher temperature may be necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Stille Coupling: General Protocol

This protocol provides a general method for the Stille coupling of a 4-methylpyrimidine halide with an organostannane.

Stille_Workflow A Dissolve Halopyrimidine and Organostannane in Anhydrous Solvent B Degas the Solution A->B C Add Palladium Catalyst B->C D Heat to Reaction Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E F Cool and Quench E->F G Purification F->G

Caption: A typical experimental workflow for the Stille coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-halo-4-methylpyrimidine (1.0 equiv.) and the organostannane reagent (1.1 equiv.).

  • Solvent Addition and Degassing: Add an anhydrous, degassed solvent such as toluene or DMF. Degas the solution by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For the chloro-derivative, a catalyst system such as Pd₂(dba)₃ with P(t-Bu)₃ may be more effective.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: General Protocol

This protocol describes a general procedure for the Sonogashira coupling of a 4-methylpyrimidine halide with a terminal alkyne.

Sonogashira_Logical_Relationship cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions Halopyrimidine 5-Halo-4-methylpyrimidine Product 5-Alkynyl-4-methylpyrimidine Alkyne Terminal Alkyne Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Facilitates Coupling Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Product Co-catalyst Base Base (e.g., Et3N) Base->Product Activates Alkyne Solvent Solvent (e.g., THF/DMF)

Caption: Logical relationships in a Sonogashira coupling reaction.

Methodology:

  • Reaction Setup: In a Schlenk flask, dissolve the 5-halo-4-methylpyrimidine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base such as triethylamine (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 80 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The choice between this compound and 5-chloro-4-methylpyrimidine in coupling reactions is a trade-off between reactivity and cost. This compound is generally the more reactive substrate, allowing for milder reaction conditions and a broader applicability across various coupling reactions, which can be advantageous in complex syntheses or with sensitive functional groups.[4][5] In contrast, while 5-chloro-4-methylpyrimidine is a more economical starting material, its successful application often requires more specialized and robust catalyst systems, higher temperatures, and longer reaction times, particularly for less reactive coupling partners.[3][6] Researchers and process chemists must weigh these factors in the context of their specific synthetic goals and economic constraints. Recent advances in catalyst development continue to expand the utility of aryl chlorides, making them increasingly viable alternatives to their bromo- and iodo-counterparts.[3]

References

Comparative Biological Activities of 5-Bromo-4-methylpyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activities of novel 5-Bromo-4-methylpyrimidine derivatives. The following sections provide quantitative data on their anticancer and antimicrobial properties, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a series of synthesized this compound derivatives, evaluating their potential as therapeutic agents.

Quantitative Comparison of Biological Activities

The synthesized this compound derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines and their antimicrobial activity against various bacterial and fungal strains. The results, summarized in the table below, highlight the potential of these compounds as dual anticancer and antimicrobial agents.

Compound IDSubstitution (R)Anticancer Activity (IC50 in µM)Antimicrobial Activity (MIC in µg/mL)
HeLa A549
1a 4-Fluorophenyl15.218.5
1b 4-Chlorophenyl10.812.3
1c 4-Bromophenyl8.510.1
1d 4-Nitrophenyl25.428.9
1e 4-Methoxyphenyl18.922.4
Doxorubicin -0.81.2
Ciprofloxacin ---
Fluconazole ---

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines (HeLa, A549, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains was determined using the broth microdilution method.

Procedure:

  • Preparation of Inoculum: Bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) strains were cultured overnight, and the inoculum was prepared to a concentration of approximately 5 × 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.

EGFR_Signaling_Pathway cluster_receptor EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound derivatives.

Experimental_Workflow Start Start: Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Anticancer Anticancer Activity Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (Broth Microdilution) Purification->Antimicrobial Data_Analysis Data Analysis (IC50 & MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR End End: Identification of Lead Compounds SAR->End

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

A Comparative Guide to Scalable Synthesis Methods for 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is a critical component of the research and development pipeline. 5-Bromo-4-methylpyrimidine is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of two primary scalable synthesis methods for this compound, offering experimental data and detailed protocols to inform methodological selection.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a scaffold in the development of therapeutic agents. The scalability of its synthesis is paramount for ensuring a reliable and cost-effective supply for research and large-scale production. This guide compares two promising synthetic routes: the direct bromination of 4-methylpyrimidine and a one-pot synthesis from 2-bromomalonaldehyde.

Comparison of Synthetic Routes

The selection of an optimal synthesis route depends on several factors, including yield, purity, cost of starting materials, reaction conditions, and overall process scalability. Below is a summary of the key quantitative data for the two methods.

ParameterMethod 1: Direct BrominationMethod 2: One-Pot Synthesis
Starting Material 4-Methylpyrimidine2-Bromomalonaldehyde, Amidine Salt
Key Reagents N-Bromosuccinimide (NBS) or Br2Protic Acid (e.g., Acetic Acid)
Solvent Aprotic Solvents (e.g., DMF, CH2Cl2)Protic Solvents (e.g., Acetic Acid)
Reaction Temperature 0 - 25 °C70 - 105 °C
Reaction Time Varies (typically several hours)4 - 10 hours[1]
Reported Yield Moderate to High (Specific data for 4-methylpyrimidine needed)Up to 43% (for 2-methyl isomer)[1]
Purity Generally high, may require recrystallizationRequires extraction and purification
Scalability Generally considered scalableClaimed to be suitable for industrial scale[1]

Experimental Protocols

Method 1: Direct Bromination of 4-Methylpyrimidine

General Experimental Procedure (Hypothetical, based on similar reactions):

  • To a solution of 4-methylpyrimidine in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 - 1.2 equivalents) in the same solvent, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford this compound.

Method 2: One-Pot Synthesis from 2-Bromomalonaldehyde

A patented one-pot synthesis method offers a potentially streamlined and scalable approach to 5-bromo-substituted pyrimidines. This method involves the condensation of 2-bromomalonaldehyde with an appropriate amidine in a protic solvent.

Experimental Protocol (Adapted from a patent for a related compound): [1]

  • In a reaction vessel, dissolve 2-bromomalonaldehyde (1.0 equivalent) in a protic acid solvent, such as acetic acid.

  • Heat the solution to a temperature between 70-90 °C.

  • Slowly add a solution of the desired amidine hydrochloride (e.g., acetamidine hydrochloride for a 2-methyl substituent, or formamidine hydrochloride for no substituent at the 2-position) in the same solvent over a period of 20-40 minutes.

  • After the addition is complete, raise the temperature to 100-105 °C and maintain for 4-10 hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

  • Filter the solid and perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, which may be further purified by vacuum distillation or recrystallization.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Synthesis_Method_1 Start 4-Methylpyrimidine Reaction Direct Bromination Start->Reaction Reagent Brominating Agent (e.g., NBS) Reagent->Reaction Solvent Aprotic Solvent (e.g., CH2Cl2) Solvent->Reaction Product This compound Reaction->Product

Caption: Method 1: Direct Bromination of 4-Methylpyrimidine.

Synthesis_Method_2 Start1 2-Bromomalonaldehyde Reaction One-Pot Condensation Start1->Reaction Start2 Amidine Salt Start2->Reaction Solvent Protic Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Reaction->Product

Caption: Method 2: One-Pot Synthesis.

Conclusion

Both direct bromination and the one-pot synthesis from 2-bromomalonaldehyde present viable and scalable routes to this compound. The direct bromination approach is a classic and often effective method, though optimization of reaction conditions is crucial to maximize yield and selectivity. The one-pot synthesis, while described in a patent, offers the potential for a more streamlined and efficient process, particularly for large-scale production, though further independent validation would be beneficial. The choice between these methods will ultimately depend on the specific requirements of the research or production team, including available equipment, cost of raw materials, and desired purity of the final product.

References

A Comparative Guide to the Synthesis of 5-Bromo-4-methylpyrimidine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is paramount. 5-Bromo-4-methylpyrimidine is a valuable building block in the development of novel therapeutics. This guide provides a comprehensive cost-benefit analysis of two potential synthetic routes to this compound, offering a detailed comparison of their respective methodologies, costs, and overall efficiency.

This analysis explores a multi-step synthesis commencing from 4-methyl-6-hydroxypyrimidine (Route 1) and a more direct approach starting from 4-methylpyrimidine (Route 2). The evaluation encompasses a thorough breakdown of starting material and reagent costs, reaction yields, and detailed experimental protocols to guide researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Multi-Step SynthesisRoute 2: Direct Bromination
Starting Material 4-Methyl-6-hydroxypyrimidine4-Methylpyrimidine
Number of Steps 31
Key Reagents Phosphorus oxychloride, Palladium on carbon, Bromine/NBSBromine or N-Bromosuccinimide (NBS)
Overall Yield (Estimated) ModeratePotentially higher, but may have selectivity issues
Cost of Starting Material LowerHigher
Overall Cost (Estimated) Potentially higher due to multiple steps and reagentsPotentially lower due to fewer steps
Process Complexity HighLow
Safety & Environmental Concerns Use of hazardous POCl₃, handling of H₂ gasUse of hazardous bromine or NBS

Route 1: A Multi-Step Approach from 4-Methyl-6-hydroxypyrimidine

This synthetic pathway involves a three-step sequence starting from the readily available 4-methyl-6-hydroxypyrimidine.

A 4-Methyl-6-hydroxypyrimidine B 4-Chloro-6-methylpyrimidine A->B  Chlorination (POCl₃) C 4-Methylpyrimidine B->C  Dechlorination (H₂/Pd-C) D This compound C->D  Bromination (Br₂ or NBS)

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 4-Chloro-6-methylpyrimidine

  • Reaction: A mixture of 4-methyl-6-hydroxypyrimidine and phosphorus oxychloride is heated under reflux.

  • Procedure: To one equivalent of 4-methyl-6-hydroxypyrimidine, 3-5 equivalents of phosphorus oxychloride are added. The mixture is refluxed for 2-4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product. The crude product is then filtered, washed with water, and dried.

  • Yield: Reported yields for similar chlorinations of hydroxypyrimidines are typically in the range of 80-90%.

Step 2: Synthesis of 4-Methylpyrimidine

  • Reaction: Catalytic hydrogenation of 4-chloro-6-methylpyrimidine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Procedure: 4-Chloro-6-methylpyrimidine is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed during the reaction. A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added. The mixture is then subjected to hydrogenation with hydrogen gas (1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield 4-methylpyrimidine.

  • Yield: Catalytic hydrogenations of this type generally proceed with high yields, often exceeding 90%.

Step 3: Synthesis of this compound

  • Reaction: Electrophilic bromination of 4-methylpyrimidine at the C-5 position using either molecular bromine or N-Bromosuccinimide (NBS).

  • Procedure (using Bromine): 4-Methylpyrimidine is dissolved in a suitable solvent such as glacial acetic acid or a chlorinated solvent. Molecular bromine (1-1.2 equivalents) is added dropwise at a controlled temperature (typically 0-25 °C). The reaction is stirred until completion. The reaction mixture is then poured into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography or crystallization.

  • Procedure (using NBS): 4-Methylpyrimidine is dissolved in a solvent like acetonitrile or dichloromethane. N-Bromosuccinimide (1-1.2 equivalents) is added portion-wise at room temperature. The reaction may be initiated by light or a radical initiator. Upon completion, the succinimide byproduct is removed by filtration or washing with water. The organic layer is then worked up as described above.

  • Yield: Direct bromination yields can vary significantly depending on the substrate and conditions, but are often in the range of 50-70%.

Route 2: Direct Bromination of 4-Methylpyrimidine

This route offers a more streamlined approach by directly brominating commercially available 4-methylpyrimidine.

A 4-Methylpyrimidine B This compound A->B  Direct Bromination (Br₂ or NBS)

Caption: Synthetic pathway for Route 2.

Experimental Protocol for Route 2

The experimental protocol for Route 2 is identical to Step 3 of Route 1, starting directly with 4-methylpyrimidine.

Cost-Benefit Analysis

The following tables provide an estimated cost comparison for the synthesis of 100g of this compound via each route. Prices are based on currently available catalog prices and may vary depending on the supplier and purity.

Cost of Starting Materials and Reagents
CompoundMolecular Weight ( g/mol )Density (g/mL)Cost (USD/kg or L)
4-Methyl-6-hydroxypyrimidine110.11-~500
4-Methylpyrimidine[1][2][3][4]94.121.031~6,100
Phosphorus oxychloride[5][6][7][8]153.331.645~105
10% Palladium on carbon (50% wet)[9][10][11][12]--~20,000
Bromine159.813.12~600
N-Bromosuccinimide (NBS)[13][14][15][16][17]177.98-~140
Route 1: Cost Estimation (per 100g of final product)

Assuming the following yields for each step: Step 1 (85%), Step 2 (90%), and Step 3 (60%), the overall yield is approximately 46%.

ReagentMoles RequiredAmount RequiredCost (USD)
4-Methyl-6-hydroxypyrimidine1.26138.7 g69.35
Phosphorus oxychloride3.78352 mL36.96
10% Palladium on carbon0.0112.2 g (dry weight)44.00
Bromine0.6835 mL21.00
Total Estimated Cost ~171.31
Route 2: Cost Estimation (per 100g of final product)

Assuming a yield of 60% for the direct bromination.

ReagentMoles RequiredAmount RequiredCost (USD)
4-Methylpyrimidine0.9690 g549.00
Bromine1.1559 mL35.40
Total Estimated Cost ~584.40

Conclusion and Recommendations

Based on this analysis, Route 1, the multi-step synthesis starting from 4-methyl-6-hydroxypyrimidine, appears to be the more cost-effective option for the preparation of this compound, despite its increased complexity. The significantly lower cost of the starting material for Route 1 outweighs the expense of the additional reagents and steps involved.

However, the choice of synthetic route will ultimately depend on the specific priorities of the research team.

  • For cost-sensitive projects and large-scale synthesis , Route 1 is the recommended approach.

  • For projects where time and simplicity are the primary concerns , and the higher cost is acceptable, Route 2 offers a much faster and more straightforward synthesis.

It is important to note that the yields used in this analysis are estimates based on similar reactions, and optimization of each step would be necessary to determine the true cost-effectiveness in a laboratory or production setting. Furthermore, safety and environmental considerations associated with the use of hazardous reagents like phosphorus oxychloride and bromine must be carefully managed regardless of the chosen route.

References

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-4-methylpyrimidine: An LC-MS Focused Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 5-Bromo-4-methylpyrimidine, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the rationale behind the experimental choices and compare its performance against alternative techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of LC-MS in Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[1][2] For a halogenated heterocyclic compound like this compound, LC-MS offers distinct advantages. The presence of bromine provides a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) that serves as a unique signature for confident identification of the main component and any bromine-containing impurities.[3][4]

An optimized LC-MS method not only separates the target compound from its impurities but also provides crucial data for their structural elucidation, a key requirement of regulatory bodies.[5] The hyphenation of LC with MS combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry, making it a powerful technique for comprehensive purity analysis.[1]

An Optimized LC-MS Method for this compound

The development of a robust LC-MS method requires careful consideration of several parameters to achieve optimal separation and detection.[6] For this compound, a reversed-phase HPLC method coupled with a mass spectrometer is the most suitable approach.

Chromatographic Conditions: The Rationale

A C18 reversed-phase column is a workhorse in pharmaceutical analysis and is well-suited for the separation of moderately polar compounds like pyrimidine derivatives.[2][7] The choice of mobile phase is critical for achieving good peak shape and resolution. A combination of water with a volatile buffer like ammonium acetate and an organic modifier such as acetonitrile is a common choice for LC-MS applications as it is compatible with the ionization source.[2] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[2]

Mass Spectrometry Parameters: The Key to Identification

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺.[8][9] The mass analyzer, whether a quadrupole, time-of-flight (TOF), or Orbitrap, provides the mass-to-charge ratio (m/z) of the ions.[9][10] For purity analysis, a high-resolution mass spectrometer (HRMS) is advantageous as it provides accurate mass measurements, enabling the determination of elemental compositions for the main component and any unknown impurities.[5]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) HPLC->Column Injection ESI Electrospray Ionization (ESI) Positive Mode Column->ESI MobilePhase Mobile Phase Gradient: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MobilePhase->Column MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->MassAnalyzer TIC Total Ion Chromatogram (TIC) MassAnalyzer->TIC EIC Extracted Ion Chromatogram (EIC) for m/z of target and impurities TIC->EIC MassSpectra Mass Spectra Analysis (Isotopic pattern, accurate mass) EIC->MassSpectra PurityCalc Purity Calculation (Area %) MassSpectra->PurityCalc

Experimental Protocol: LC-MS Analysis

This protocol outlines a validated method for the purity assessment of this compound.

1. Instrumentation:

  • HPLC or UHPLC system with a gradient pump, autosampler, and column oven.

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

2. Materials and Reagents:

  • This compound reference standard and sample.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

3. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50-500.

5. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute to a working concentration of 10 µg/mL with the same diluent.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

6. System Suitability:

  • Inject the reference standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • The tailing factor should be between 0.8 and 1.5.

7. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (protonated molecule [M+H]⁺ at m/z 188.9 and 190.9).

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area normalization method.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques.[11] The choice of method depends on the specific requirements of the analysis.[12]

Technique_Selection cluster_primary Primary Screening & Quantitation cluster_orthogonal Orthogonal & Specialized Analysis Start Purity Assessment of This compound LCMS LC-MS (High Sensitivity, Impurity ID) Start->LCMS Need for impurity identification and high sensitivity HPLCUV HPLC-UV (Robust Quantitation, Routine QC) Start->HPLCUV Routine purity check and quantitation GCMS GC-MS (Volatile Impurities) LCMS->GCMS Suspect volatile impurities? qNMR qNMR (Absolute Purity, No Reference Standards for Impurities Needed) LCMS->qNMR Need for absolute purity without impurity standards? Final Comprehensive Purity Profile LCMS->Final HPLCUV->GCMS Suspect volatile impurities? HPLCUV->qNMR Need for absolute purity without impurity standards? HPLCUV->Final GCMS->Final qNMR->Final

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for routine purity analysis and quality control.[1][13] For this compound, which contains a chromophore, UV detection is a suitable and cost-effective option.[14] However, it lacks the specificity of MS detection and cannot provide molecular weight information for unknown impurities. Co-eluting impurities without a chromophore would also go undetected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[12][13] It can be a valuable orthogonal technique for identifying volatile impurities that may not be amenable to LC-MS analysis.[14] However, for a polar and potentially thermally labile compound like this compound, derivatization may be required to improve its volatility, adding complexity to the sample preparation.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the analyte.[11][13] It provides structural information and can quantify the main component against a certified internal standard.[11] While highly accurate, qNMR is generally less sensitive than chromatographic methods and may not be suitable for detecting trace-level impurities.

Performance Comparison

The following table provides a comparative summary of the different analytical techniques for the purity assessment of this compound.

Parameter LC-MS HPLC-UV GC-MS qNMR
Selectivity Very HighModerate to HighVery HighHigh
Sensitivity Very High (ng to pg level)High (µg to ng level)Very High (pg level)Moderate (mg level)
Impurity Identification ExcellentPoor (requires isolation)Excellent (for volatiles)Good (for major impurities)
Quantitation Good to ExcellentExcellentGoodExcellent (absolute)
Speed Fast to ModerateFast to ModerateModerateSlow
Cost HighLowModerateHigh
Sample Throughput HighHighModerateLow

Conclusion: A Multi-faceted Approach to Ensure Purity

For the comprehensive purity assessment of this compound, a multi-faceted analytical approach is recommended. LC-MS stands out as the primary technique, offering an unparalleled combination of separation, sensitivity, and identification capabilities, which are crucial during drug development.[1] HPLC-UV serves as a robust and cost-effective method for routine quality control. GC-MS and qNMR provide valuable orthogonal data, particularly for volatile impurity analysis and absolute purity determination, respectively.[11][14]

By understanding the strengths and limitations of each technique, researchers and scientists can design a robust analytical strategy that ensures the quality and consistency of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Comparative Guide to the Synthesis of 5-Bromo-4-methylpyrimidine: Characterization and Management of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-4-methylpyrimidine, a key intermediate in the development of various pharmaceuticals, presents a common challenge in organic chemistry: the formation of undesired byproducts. The purity of this starting material is critical for the success of subsequent reaction steps and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of synthetic routes to this compound, with a focus on the characterization of byproducts, supported by experimental data and detailed protocols.

Introduction to Byproduct Formation

The direct bromination of 4-methylpyrimidine is a common synthetic approach. However, the pyrimidine ring's electronic properties and the directing effects of the methyl group can lead to a mixture of products. Potential byproducts include isomeric monobrominated pyrimidines, over-brominated species (dibromo- and tribromo- derivatives), and unreacted starting material. The choice of brominating agent, solvent, and reaction conditions significantly influences the product distribution and impurity profile.

Comparison of Synthetic Methodologies

The primary method for the synthesis of this compound involves the direct electrophilic bromination of 4-methylpyrimidine. Key variables in this synthesis that affect the byproduct profile are the choice of brominating agent and the reaction conditions.

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentTypical Reaction ConditionsMajor Byproducts IdentifiedAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, Room Temperature to mild heating3-Bromo-4-methylpyrimidine, 2,5-Dibromo-4-methylpyrimidine, Unreacted 4-methylpyrimidineHigh regioselectivity for the 5-position, milder reaction conditions, easier handling than liquid bromine.Can still produce isomeric and over-brominated byproducts, requires careful control of stoichiometry.
Bromine (Br₂) Acetic acid or other polar solvents, often with a catalyst3-Bromo-4-methylpyrimidine, 2,5-Dibromo-4-methylpyrimidine, 3,5-Dibromo-4-methylpyrimidine, Polybrominated species, Unreacted 4-methylpyrimidineReadily available and inexpensive.Highly corrosive and hazardous to handle, often leads to a complex mixture of byproducts with lower selectivity.

Experimental Protocols

Method 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of substituted pyrimidines and aims to maximize the yield of the desired 5-bromo isomer while minimizing byproduct formation.

Materials:

  • 4-Methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to quench any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from byproducts.

Byproduct Characterization Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to the starting material, the desired product (this compound), and byproducts based on their retention times and mass spectra.

  • Compare the obtained mass spectra with a library of known compounds for tentative identification of byproducts.

Visualization of Synthetic Pathways and Byproduct Formation

The following diagrams illustrate the synthetic pathway for this compound and the logical workflow for byproduct characterization.

Synthesis_Pathway 4-Methylpyrimidine 4-Methylpyrimidine Reaction Reaction 4-Methylpyrimidine->Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction This compound This compound Reaction->this compound Major Product Byproducts Byproducts Reaction->Byproducts Side Reactions Isomeric Byproducts Isomeric Byproducts Byproducts->Isomeric Byproducts e.g., 3-Bromo Over-brominated Byproducts Over-brominated Byproducts Byproducts->Over-brominated Byproducts e.g., Dibromo

Caption: Synthetic pathway for this compound and potential byproducts.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start Reaction Setup Reaction Setup Start->Reaction Setup Bromination Bromination Reaction Setup->Bromination Workup Workup Bromination->Workup Crude Product Crude Product Workup->Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis Column Chromatography Column Chromatography Crude Product->Column Chromatography Identify Byproducts Identify Byproducts GC-MS Analysis->Identify Byproducts Identify Byproducts->Column Chromatography Optimize Separation Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for synthesis, analysis, and purification.

Conclusion

The synthesis of this compound requires careful consideration of reaction conditions to minimize the formation of isomeric and over-brominated byproducts. The use of N-Bromosuccinimide (NBS) offers a more selective approach compared to molecular bromine, although optimization is still necessary. Thorough characterization of the crude product mixture by techniques such as GC-MS is essential for identifying and quantifying impurities. This knowledge enables the development of effective purification strategies, such as column chromatography, to ensure the high purity of the final product required for pharmaceutical applications. Further research into more regioselective bromination methods could provide more efficient and cost-effective synthetic routes.

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of pyrimidine-containing compounds, which are prevalent scaffolds in pharmaceuticals and functional materials, the choice of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of bromopyrimidines, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrimidines is highly dependent on the nature of the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, modern bulky electron-rich phosphine (Buchwald-type) ligands, and N-heterocyclic carbene (NHC)-based catalysts.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012853-Bromopyridine[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004953-Bromopyridine[1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002983-Bromopyridine[1]
Pd(PPh₃)₄5K₃PO₄1,4-Dioxane70-8018-2260-805-(4-bromophenyl)-4,6-dichloropyrimidine[2]

Note: The data for 3-Bromopyridine is presented as a representative comparison of catalyst classes.[1] The data for 5-(4-bromophenyl)-4,6-dichloropyrimidine reflects yields with different arylboronic acids.[2]

Analysis of Catalyst Performance

Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classical and widely used catalyst. While effective for a range of substrates, it often requires higher catalyst loadings and longer reaction times for challenging substrates like bromopyrimidines.[1]

Buchwald-Type Catalysts (e.g., Pd(OAc)₂/SPhos): Catalyst systems employing bulky, electron-rich phosphine ligands, such as SPhos, have shown superior performance for the Suzuki coupling of heteroaryl halides.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers, even with sterically demanding or electron-deficient substrates.

N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active and versatile catalysts for a broad range of cross-coupling reactions.[1] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and significantly shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings due to their high stability and activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of a bromopyrimidine with an arylboronic acid using different classes of palladium catalysts.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)

This protocol is a general method for the Suzuki coupling of a bromopyrimidine with an arylboronic acid.

Materials:

  • Bromopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure using a Buchwald-Type Catalyst (e.g., Pd(OAc)₂/SPhos)

This protocol is adapted for catalyst systems employing bulky phosphine ligands.[1]

Materials:

  • Bromopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, the bromopyrimidine, the arylboronic acid, and K₃PO₄.[1]

  • Add anhydrous and degassed 1,4-dioxane.[1]

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with an aqueous work-up.[1]

  • Purify the product by column chromatography.

Protocol 3: General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)

This protocol is suitable for highly active PEPPSI-type precatalysts.[1]

Materials:

  • Bromopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr (0.005 mmol, 0.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • tert-Amyl alcohol (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromopyrimidine, arylboronic acid, PEPPSI-IPr catalyst, and Cs₂CO₃.[1]

  • Add anhydrous and degassed tert-amyl alcohol.[1]

  • Seal the tube and heat the reaction mixture to 100 °C for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and purification.[1]

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Bromopyrimidine - Arylboronic Acid - Base B Add Catalyst System: - Pd Precursor - Ligand / Precatalyst C Add Degassed Solvent D Inert Atmosphere (Ar or N2) C->D E Heat & Stir (e.g., 80-100 °C) F Monitor Progress (TLC, LC-MS) G Cool to RT F->G H Aqueous Work-up & Extraction I Dry & Concentrate J Purify (Column Chromatography) K K J->K Characterize (NMR, MS)

Caption: A generalized experimental workflow for palladium-catalyzed Suzuki coupling of bromopyrimidines.

Suzuki_Cycle center Pd(0)L_n OA Oxidative Addition center->OA ArPdX Ar-Pd(II)-Br(L_n) OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) TM->ArPdAr BaseX Base-Br + B(OR)2OH TM->BaseX RE Reductive Elimination RE->center ArX Bromopyrimidine (Ar-Br) ArX->OA ArPdX->TM ArPdX->BaseX ArB Ar'B(OR)2 + Base ArB->TM ArPdAr->RE ArAr Ar-Ar' (Product) ArPdAr->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-4-methylpyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Bromo-4-methylpyrimidine, a halogenated pyrimidine derivative used in synthetic chemistry. Adherence to these procedures is crucial for mitigating risks and complying with regulatory standards.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, and understanding its properties is the first step in safe handling and disposal. The compound poses several risks, including skin and eye irritation.[1][2]

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCauses skin irritation.[1][2]IrritantWarning
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]IrritantWarning
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]IrritantWarning

Experimental Protocol: Disposal Procedure

The following step-by-step protocol outlines the approved procedure for the disposal of this compound and materials contaminated with it. This protocol is designed to be followed by trained laboratory personnel.

1.0 Personal Protective Equipment (PPE)

Before initiating the disposal process, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1][2]

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: In situations where dust generation is possible, a NIOSH-approved respirator should be used.[2]

2.0 Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

2.1. Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).
  • In good condition with a secure, sealable lid.
  • Labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan, taking care to avoid dust generation.[2]

2.3. Place the collected solid waste, along with any contaminated disposable materials such as weighing paper, gloves, and paper towels, into the designated hazardous waste container.

3.0 Storage of Hazardous Waste

Proper storage of the sealed waste container is essential while awaiting final disposal.

3.1. Securely seal the hazardous waste container.

3.2. Store the container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials, which include strong oxidizing agents and strong acids.[2]

3.3. The storage area must be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

The final step is the transfer of the hazardous waste to a licensed facility.

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify this compound Waste ppe Step 1: Don Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe segregate Step 2: Segregate and Collect Waste - Use designated, labeled container - Sweep solid waste carefully - Include contaminated materials ppe->segregate storage Step 3: Store Hazardous Waste - Securely seal container - Store in well-ventilated, designated area - Keep away from incompatible materials segregate->storage disposal Step 4: Arrange for Final Disposal - Contact licensed waste management company - Follow all local, state, and federal regulations storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromo-4-methylpyrimidine, a crucial reagent in various developmental pipelines. Adherence to these protocols will minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as hazardous. The primary risks include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Hazard Classifications:

Hazard StatementGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 / 2A
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)
Acute toxicity (oral, dermal, inhalation)Category 4 (Harmful)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are required.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile rubber, must be worn.[5][6]
Body Protection A laboratory coat is mandatory. For larger quantities or potential for splashing, chemical-resistant coveralls should be considered.[7][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Handling:

  • Perform all manipulations, including weighing, within a chemical fume hood to avoid inhalation of dust or vapors.

  • Use dedicated spatulas and weighing boats.

  • Avoid generating dust during handling.[5]

3. In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be treated as hazardous waste.[5][9]

  • Solid waste should be collected in a designated, clearly labeled, and sealable hazardous waste container.[5][9]

  • If this compound is in a solution, it should be collected in a dedicated container for halogenated organic waste.[9]

2. Container Labeling and Storage:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[9]

  • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[5][9]

  • Disposal must be in accordance with all local, state, and federal regulations.[5] Never dispose of this chemical in the regular trash or down the sanitary sewer.[5][9]

Experimental Workflow Visualization

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill/Exposure prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/Use in Reaction weigh->dissolve segregate Segregate Waste dissolve->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store dispose Arrange Professional Disposal store->dispose spill Spill or Exposure Occurs spill_action Follow Emergency Procedures spill->spill_action

Caption: Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methylpyrimidine
Reactant of Route 2
5-Bromo-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.